molecular formula C10H13ClN2O4S B1607831 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride CAS No. 680618-13-7

2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride

Cat. No.: B1607831
CAS No.: 680618-13-7
M. Wt: 292.74 g/mol
InChI Key: PUKFBZVNSKFURZ-UHFFFAOYSA-N
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Description

2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride is a useful research compound. Its molecular formula is C10H13ClN2O4S and its molecular weight is 292.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-ethoxy-5-(methylcarbamoylamino)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O4S/c1-3-17-8-5-4-7(13-10(14)12-2)6-9(8)18(11,15)16/h4-6H,3H2,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKFBZVNSKFURZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)NC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374475
Record name 2-Ethoxy-5-[(methylcarbamoyl)amino]benzene-1-sulfonyl chloride
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Molecular Weight

292.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680618-13-7
Record name 2-Ethoxy-5-[[(methylamino)carbonyl]amino]benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=680618-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-5-[(methylcarbamoyl)amino]benzene-1-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl Chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride, a molecule of significant interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, the following sections will delve into its chemical properties, a plausible synthetic route based on established organic chemistry principles, its reactivity, and its potential applications, particularly in the development of novel therapeutics.

Molecular Profile and Physicochemical Properties

2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride is a substituted aromatic sulfonyl chloride. The presence of the ethoxy, methyl-ureido, and sulfonyl chloride functional groups imparts a unique combination of reactivity and potential for biological activity.

Chemical Structure:

G A 2-Ethoxyaniline B 1-Ethoxy-4-(3-methylureido)benzene A->B Methyl isocyanate (CH3NCO) C 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride B->C Chlorosulfonic acid (ClSO3H)

Caption: Proposed two-step synthesis of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride.

Step-by-Step Experimental Protocol (Proposed):

Part 1: Synthesis of 1-Ethoxy-4-(3-methylureido)benzene

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-ethoxyaniline in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Reagent Addition: Cool the solution in an ice bath. Slowly add an equimolar amount of methyl isocyanate dropwise from the dropping funnel. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, the product, 1-Ethoxy-4-(3-methylureido)benzene, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Synthesis of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the evolved HCl gas), place the purified 1-Ethoxy-4-(3-methylureido)benzene.

  • Chlorosulfonation: Cool the flask in an ice-salt bath. Slowly add an excess of chlorosulfonic acid (typically 3-5 equivalents) dropwise. This reaction is highly exothermic and releases hydrogen chloride gas; therefore, it must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Reaction Monitoring and Completion: After the addition, the reaction mixture is typically stirred at a controlled temperature (e.g., 0-10°C) for a specified period. The reaction progress can be monitored by quenching a small aliquot in ice water and analyzing the precipitate.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product, 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride, will precipitate as a solid. The solid is then collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents in the first step is critical as isocyanates are highly reactive towards water, which would lead to the formation of unwanted byproducts.

  • Temperature Control: The exothermic nature of both the ureido formation and chlorosulfonation reactions necessitates careful temperature control to prevent side reactions and ensure the stability of the desired product.

  • Excess Chlorosulfonic Acid: An excess of chlorosulfonic acid is used to ensure complete conversion of the starting material and to act as the solvent for the reaction.

  • Quenching on Ice: Pouring the reaction mixture onto ice serves to hydrolyze the excess chlorosulfonic acid and precipitate the water-insoluble sulfonyl chloride product.

Chemical Reactivity and Stability

The reactivity of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride is primarily dictated by the sulfonyl chloride group. This functional group is a strong electrophile and readily reacts with nucleophiles.

Reaction with Amines to Form Sulfonamides:

The most significant reaction of this compound in the context of drug discovery is its reaction with primary and secondary amines to form the corresponding sulfonamides. [1]This reaction is the cornerstone of the synthesis of a vast number of biologically active molecules. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent elimination of hydrogen chloride.

G cluster_reactants Reactants cluster_product Product A 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride C Sulfonamide A->C B Primary/Secondary Amine (R-NH2 / R2NH) B->C

Caption: General reaction of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride with amines.

Stability:

Benzenesulfonyl chlorides are generally sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. [2]Therefore, 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride should be stored in a dry, cool environment. [3]

Applications in Drug Development

The core value of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride lies in its potential as a building block for the synthesis of novel drug candidates. The resulting ureido-substituted benzenesulfonamides have shown significant promise in various therapeutic areas.

Carbonic Anhydrase Inhibition:

A prominent application of ureido-substituted benzenesulfonamides is in the inhibition of carbonic anhydrases (CAs). [4][5]CAs are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain isoforms of CA, such as CA IX and CA XII, are overexpressed in various tumors and are associated with tumor progression and metastasis. [4]The development of selective inhibitors for these tumor-associated CAs is a promising strategy in cancer therapy. The ureido group in these molecules can form crucial hydrogen bonds with the enzyme's active site, contributing to their high affinity and selectivity. [5] Other Potential Applications:

The versatile nature of the sulfonamide group means that derivatives of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride could also be explored as:

  • Kinase inhibitors: The sulfonamide moiety is a common feature in many kinase inhibitors.

  • Antimicrobial agents: Sulfonamides were among the first classes of antibiotics discovered and continue to be a source of new antimicrobial drug candidates.

  • Diuretics and Anticonvulsants: Other classes of drugs that often incorporate a sulfonamide functional group.

Analytical Characterization

A comprehensive analytical approach is necessary to confirm the identity and purity of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride.

Analytical Techniques Summary:

TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and purity assessment.The spectra would show characteristic peaks for the ethoxy, methyl, and aromatic protons and carbons, confirming the molecular structure.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the S=O stretch of the sulfonyl chloride, the C=O stretch of the ureido group, and N-H stretches would be observed.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak would indicate a high degree of purity.

Safety and Handling

While a specific safety data sheet (SDS) for 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride is not widely available, the safety precautions for closely related benzenesulfonyl chlorides should be strictly followed.

General Safety Precautions:

  • Corrosive: Benzenesulfonyl chlorides are corrosive and can cause severe skin burns and eye damage. [2]* Lachrymator: They are often lachrymatory (tear-inducing).

  • Moisture Sensitive: Reacts with water to produce hydrochloric acid and the corresponding sulfonic acid. [2]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood, wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. [2]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents. [3]

Conclusion

2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride is a valuable synthetic intermediate with significant potential in drug discovery. Its ability to serve as a precursor for a diverse range of ureido-substituted benzenesulfonamides, a class of compounds with proven biological activity, makes it a molecule of high interest for medicinal chemists. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, offering a solid foundation for researchers and drug development professionals working with this and related compounds.

References

  • The reaction of benzenesulfonyl chloride and the primary amine group of... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Benzenesulfonyl-ureas and process for their manufacture. (1969). Google Patents.
  • Angeli, A., et al. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. Journal of Medicinal Chemistry, 54(6), 1896-1902.
  • Ross, W. C. J. (1974). Cytotoxic compounds. Part XXI. Chloro-, methoxy-, and methoxy-carbonyl-derivatives of (bis-2-chloroethylamino)-phenols and -anilines. Journal of the Chemical Society, Perkin Transactions 1, 1907-1912.
  • Ronca, R., et al. (2025). An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo.

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride, a substituted aromatic sulfonyl chloride of interest in synthetic and medicinal chemistry. Given the limited availability of specific experimental data for this compound, this document outlines its known properties and presents a robust framework of established methodologies for its synthesis, purification, and detailed physicochemical characterization. The protocols and analyses described herein are grounded in well-established principles for sulfonyl chlorides and urea-containing compounds, providing researchers, scientists, and drug development professionals with a practical guide to fully characterize this molecule.

Introduction and Molecular Overview

2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride is a multifunctional organic compound. Its structure incorporates a highly reactive sulfonyl chloride group, a common precursor for sulfonamides, which are a cornerstone in pharmaceutical development.[1] The presence of the ethoxy and methyl-ureido substituents on the benzene ring is expected to modulate the molecule's reactivity, solubility, and potential biological interactions. Substituted benzenesulfonyl chlorides are crucial intermediates in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and dyes.[2]

The strategic placement of the urea and ethoxy groups suggests potential for this molecule to serve as a scaffold in drug discovery, where such functionalities can influence pharmacokinetic properties and target binding. This guide provides a systematic approach to understanding and characterizing this compound from first principles.

Caption: Chemical structure of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride.

Known Molecular and Computed Physicochemical Properties

While extensive experimental data is not publicly available, key identifiers and computationally predicted properties have been reported. These serve as a foundational dataset for guiding experimental design.

PropertyValueSource
CAS Number 680618-13-7[3]
Molecular Formula C₁₀H₁₃ClN₂O₄S[3]
Molecular Weight 292.74 g/mol [3]
Purity ≥96% (as commercially available)[3]
Topological Polar Surface Area (TPSA) 84.5 Ų[3]
LogP (Predicted) 1.7641[3]
Hydrogen Bond Acceptors 4[3]
Hydrogen Bond Donors 2[3]
Rotatable Bonds 4[3]

Expert Interpretation: The TPSA and predicted LogP values suggest moderate polarity and membrane permeability, which are often desirable characteristics in drug candidates. The presence of two hydrogen bond donors and four acceptors indicates the potential for specific interactions with biological targets. The sulfonyl chloride moiety makes the compound highly reactive and sensitive to moisture.

Synthesis and Purification: A Proposed Workflow

The synthesis of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride can be logically approached through a multi-step sequence starting from a commercially available precursor. The following proposed synthesis is based on established methods for the preparation of substituted benzenesulfonyl chlorides.[4][5][6]

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Diazotization & Sandmeyer cluster_2 Step 3: Reduction cluster_3 Step 4: Urea Formation cluster_4 Step 5: Chlorosulfonation cluster_5 Purification A 2-Ethoxyaniline B 2-Ethoxy-5-nitroaniline A->B HNO₃, H₂SO₄ C 2-Ethoxy-5-nitrobenzenediazonium B->C NaNO₂, HCl D 1-Chloro-2-ethoxy-5-nitrobenzene C->D CuCl E 4-Chloro-3-ethoxyaniline D->E Fe, HCl or H₂, Pd/C F 1-(4-Chloro-3-ethoxyphenyl)-3-methylurea E->F Methyl isocyanate G Target Compound F->G ClSO₃H H Crude Product G->H Reaction Work-up I Purified Product H->I Recrystallization / Chromatography

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Chlorosulfonation of the Urea Precursor

This protocol details the final and most critical step in the proposed synthesis.

  • Reagent Preparation: In a fume hood, equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Add 1-(4-Chloro-3-ethoxyphenyl)-3-methylurea (1.0 eq) to the flask.

  • Reaction Setup: Cool the flask to 0 °C in an ice bath. Slowly add chlorosulfonic acid (3.0-5.0 eq) via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring. The crude product should precipitate as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of flame-dried glassware and a nitrogen atmosphere is crucial because sulfonyl chlorides readily hydrolyze in the presence of water.[7][8]

  • Excess Chlorosulfonic Acid: Chlorosulfonic acid serves as both the reagent and the solvent in this reaction, driving the reaction to completion.

  • Low Temperature: The initial slow addition at 0 °C is a critical safety measure to control the highly exothermic reaction between the organic substrate and the strong acid.

  • Ice Quench: Pouring the reaction mixture onto ice serves to both precipitate the water-insoluble product and safely decompose the excess chlorosulfonic acid.

Structural Elucidation and Spectroscopic Analysis

A multi-faceted analytical approach is required to unambiguously confirm the structure and assess the purity of the synthesized compound.[9]

Characterization_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR Primary Structural Analysis IR IR Spectroscopy Start->IR Primary Structural Analysis MS Mass Spectrometry (ESI or EI) Start->MS Primary Structural Analysis HPLC HPLC Analysis NMR->HPLC Confirm Identity IR->HPLC Confirm Identity MS->HPLC Confirm Identity MP Melting Point Determination HPLC->MP Purity & Identity Check Structure_Confirmed Structure Confirmed & Purity Assessed MP->Structure_Confirmed Final Confirmation

Caption: Logical workflow for physicochemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed molecular structure.[10]

  • Solvent Choice: Due to the reactivity of the sulfonyl chloride, a dry, non-protic NMR solvent such as CDCl₃ or Acetone-d₆ is required.[11]

  • ¹H NMR (Proton NMR):

    • Aromatic Protons: Three distinct signals are expected in the aromatic region (typically 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. Their splitting patterns (e.g., doublet, doublet of doublets) will confirm the 1,2,4-substitution pattern.

    • Ethoxy Group: A quartet around 4.0-4.3 ppm (CH₂) and a triplet around 1.3-1.5 ppm (CH₃) are characteristic of the ethoxy group.

    • Urea Protons: Two signals for the N-H protons are expected, which may be broad. The methylurea N-H may show coupling to the methyl protons. A doublet around 2.8 ppm is expected for the methyl group (CH₃) of the urea moiety, coupled to the adjacent N-H.

  • ¹³C NMR (Carbon NMR):

    • Ten distinct carbon signals are expected. The chemical shifts will be indicative of the electronic environment of each carbon atom. The carbonyl carbon of the urea will appear significantly downfield (around 155-160 ppm). Aromatic carbons will be in the 110-160 ppm range, and the aliphatic carbons of the ethoxy and methyl groups will be upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.[9][12]

  • Sulfonyl Chloride (SO₂Cl): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[9]

  • Carbonyl (C=O) of Urea: A strong absorption band is expected in the region of 1640-1680 cm⁻¹.

  • N-H Stretching: One or two bands in the 3200-3400 cm⁻¹ region, corresponding to the N-H bonds of the urea group.

  • C-O Stretching: A strong band for the aryl-alkyl ether linkage is expected around 1200-1250 cm⁻¹.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, further confirming the structure.[13]

  • Ionization Method: Electrospray ionization (ESI) would be a suitable soft ionization technique to observe the molecular ion.

  • Expected Molecular Ion: The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]+ or protonated molecule [M+H]+ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

  • Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the chlorine radical, elimination of SO₂, and cleavage of the S-N or C-S bonds.[14][15] The fragmentation of the urea and ethoxy side chains would also be expected.

Chromatographic Analysis and Physicochemical Properties

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound.

  • Methodology: A reversed-phase HPLC method would be appropriate.[16]

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both likely containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.

    • Detection: UV detection at a wavelength where the aromatic system absorbs strongly (e.g., 254 nm).

  • Validation: The method should be validated for linearity, accuracy, and precision to be used for quantitative purity assessment.

Melting Point Determination

The melting point is a crucial physical property that indicates the purity of a crystalline solid. A sharp melting range suggests a high degree of purity.

Solubility Assessment

A qualitative or quantitative assessment of solubility in a range of solvents (e.g., water, buffers at different pH values, organic solvents like ethanol, DMSO, and dichloromethane) is essential for planning subsequent reactions or biological assays.

Reactivity, Handling, and Storage

Reactivity: The sulfonyl chloride group is a potent electrophile, highly susceptible to nucleophilic attack.[17][18]

  • Hydrolysis: It will react readily with water to form the corresponding sulfonic acid.[7] This necessitates handling under anhydrous conditions.

  • Reaction with Nucleophiles: It will react with amines to form sulfonamides, with alcohols to form sulfonate esters, and with other nucleophiles.[19][20] The reaction rate is influenced by the electronic nature of the substituents on the benzene ring.[21]

Safe Handling and Storage:

  • Personal Protective Equipment (PPE): Due to its corrosive nature, appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[22] All manipulations should be performed in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent degradation.[3][8] Recommended storage is often at 2-8°C.[3]

Conclusion

While 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride is not a widely characterized compound, its structure suggests significant potential as a versatile intermediate in chemical synthesis. This guide provides a comprehensive framework for its synthesis and detailed physicochemical characterization based on established scientific principles. By following the outlined workflows for synthesis, purification, and analysis, researchers can confidently prepare and validate the structure and purity of this compound, enabling its effective use in drug discovery and other areas of chemical research.

References

  • PubChem. Benzenesulfonyl chloride. Available from: [Link]

  • Robertson, R. E., & Rossall, B. (1971). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450.
  • Rogna, O. J., & Williams, A. (1972). Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1764-1766.
  • Li, Y., et al. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Journal of Pharmaceutical and Biomedical Analysis, 219, 114948.
  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Available from: [Link]

  • Google Patents. Preparation method of substituted benzene sulfonyl chloride.
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  • Google Patents. Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride.
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Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth, technical framework for elucidating the mechanism of action of the novel compound, 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride. As a molecule integrating both sulfonylurea and benzenesulfonamide moieties, it presents a compelling case for a multi-faceted biological activity profile. This document will not only propose a primary hypothesized mechanism based on its structural lineage but will also furnish a comprehensive, field-proven experimental strategy to systematically investigate its molecular targets and cellular effects.

Compound Overview and Structural Rationale

2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride is a synthetic organic compound with the molecular formula C₁₀H₁₃ClN₂O₄S and a molecular weight of 292.74 g/mol [1][2]. Its chemical structure is characterized by a central benzene ring substituted with an ethoxy group, a methyl-ureido group, and a sulfonyl chloride group.

Table 1: Physicochemical Properties of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride

PropertyValueSource
CAS Number 680618-13-7[1]
Molecular Formula C₁₀H₁₃ClN₂O₄S[1][2]
Molecular Weight 292.74[1]
Synonyms 2-ETHOXY-5-(3-METHYLUREIDO) BENZENE-1-SULFONYL CHLORIDE[1]

The presence of the sulfonylurea functional group is of paramount significance. This moiety is the cornerstone of a class of drugs widely used in the management of type 2 diabetes mellitus. Their primary mechanism involves the stimulation of insulin secretion from pancreatic β-cells. Conversely, the benzenesulfonamide scaffold is prevalent in a diverse array of therapeutic agents, including diuretics, and more recently, targeted anticancer therapies, often functioning as enzyme inhibitors. This structural duality forms the basis of our primary hypothesis.

Hypothesized Mechanism of Action: A Dual-Pronged Approach

Given the lack of specific literature on 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride, we propose a primary and a secondary hypothesized mechanism of action based on its constituent chemical functionalities.

Primary Hypothesis: Modulation of Pancreatic β-Cell Function via KATP Channel Inhibition

The structural similarity to sulfonylureas strongly suggests that 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride may act as an insulin secretagogue. This action is likely mediated through the inhibition of ATP-sensitive potassium (KATP) channels in the plasma membrane of pancreatic β-cells. These channels are complex hetero-octamers composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits[3].

The proposed signaling cascade is as follows:

  • Binding to SUR1: The compound is hypothesized to bind to the SUR1 subunit of the KATP channel.

  • KATP Channel Closure: This binding event induces a conformational change that closes the KATP channel, reducing the efflux of potassium ions (K⁺).

  • Membrane Depolarization: The decreased K⁺ permeability leads to the depolarization of the β-cell membrane.

  • Calcium Influx: Depolarization activates voltage-gated calcium channels (VGCCs), resulting in an influx of extracellular calcium ions (Ca²⁺).

  • Insulin Exocytosis: The rise in intracellular Ca²⁺ concentration triggers the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin.

Sulfonylurea_Mechanism Compound 2-Ethoxy-5-(3-methyl-ureido)- benzenesulfonyl chloride SUR1 Sulfonylurea Receptor 1 (SUR1) Compound->SUR1 Binds to KATP ATP-Sensitive K+ Channel (KATP) SUR1->KATP Inhibits Membrane β-Cell Membrane Depolarization KATP->Membrane Leads to VGCC Voltage-Gated Ca2+ Channel Activation Membrane->VGCC Ca_Influx Increased Intracellular [Ca2+] VGCC->Ca_Influx Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion Triggers

Caption: Hypothesized signaling pathway for insulin secretion.

Secondary Hypothesis: Enzyme Inhibition in Pathological Contexts

The benzenesulfonamide moiety is a well-established pharmacophore known to inhibit various enzymes. Therefore, it is plausible that 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride could exhibit biological activity through enzyme inhibition, which could be relevant in oncology. Two potential targets are:

  • Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of CAs[4][5]. Certain CA isoforms are overexpressed in tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.

  • PI3K/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in cancer[6][7][8]. Benzenesulfonamide derivatives have been developed as inhibitors of this pathway.

A Phased Experimental Approach to Elucidate the Mechanism of Action

To systematically investigate the proposed mechanisms, a multi-phased experimental workflow is recommended. This approach ensures a logical progression from broad phenotypic screening to specific target validation.

Experimental_Workflow cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Identification & Initial Validation cluster_2 Phase 3: In-Depth Target Validation Insulin_Secretion Insulin Secretion Assay (e.g., MIN6 cells) KATP_Patch_Clamp Electrophysiology: Patch-Clamp on β-cells Insulin_Secretion->KATP_Patch_Clamp Positive Hit Cancer_Cytotoxicity Cancer Cell Line Cytotoxicity (e.g., MTT/XTT assay) Enzyme_Inhibition In Vitro Enzyme Inhibition Assays (Carbonic Anhydrase, PI3K/mTOR) Cancer_Cytotoxicity->Enzyme_Inhibition Positive Hit Affinity_Purification Affinity Purification-Mass Spectrometry Cancer_Cytotoxicity->Affinity_Purification Unbiased Approach Binding_Assays Direct Binding Assays (e.g., SPR, ITC) KATP_Patch_Clamp->Binding_Assays Enzyme_Inhibition->Binding_Assays Affinity_Purification->Binding_Assays Cellular_Target_Engagement Cellular Thermal Shift Assay (CETSA) Binding_Assays->Cellular_Target_Engagement Signaling_Pathway_Analysis Western Blotting for Downstream Effectors Cellular_Target_Engagement->Signaling_Pathway_Analysis

Caption: A multi-phased experimental workflow.

Phase 1: Phenotypic Screening

The initial step is to perform cell-based assays to observe the broad biological effects of the compound.

Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay

  • Objective: To determine if the compound potentiates insulin secretion in a glucose-dependent manner.

  • Cell Line: MIN6 mouse insulinoma cells or primary pancreatic islets.

  • Methodology:

    • Culture cells to 80-90% confluency.

    • Pre-incubate cells in a low-glucose (e.g., 2.8 mM) Krebs-Ringer bicarbonate buffer (KRBH) for 1-2 hours to establish a basal insulin secretion rate.

    • Replace the buffer with fresh KRBH containing either low (2.8 mM) or high (e.g., 16.7 mM) glucose, with and without various concentrations of the test compound. Include a known sulfonylurea (e.g., glibenclamide) as a positive control.

    • Incubate for 1-2 hours at 37°C.

    • Collect the supernatant and measure insulin concentration using an ELISA or HTRF assay[9].

    • Normalize insulin secretion to the total protein content of the cells.

  • Expected Outcome: A significant increase in insulin secretion in the presence of high glucose and the test compound compared to high glucose alone would support the primary hypothesis.

Protocol 2: Cancer Cell Line Cytotoxicity Assay

  • Objective: To assess the anti-proliferative or cytotoxic effects of the compound on cancer cells.

  • Cell Lines: A panel of cancer cell lines, particularly those with known dysregulation of the PI3K/mTOR pathway (e.g., MCF-7, PC-3) and a normal, non-cancerous cell line (e.g., MCF-10A) to assess selectivity.

  • Methodology:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the test compound for 48-72 hours.

    • Assess cell viability using a colorimetric assay such as MTT or XTT, which measures mitochondrial metabolic activity.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

  • Expected Outcome: Potent and selective cytotoxicity against cancer cell lines would warrant further investigation into the secondary, enzyme-inhibition hypothesis.

Phase 2: Target Identification and Initial Validation

If phenotypic effects are observed, the next phase focuses on identifying the direct molecular target(s).

Protocol 3: In Vitro Enzyme Inhibition Assays

  • Objective: To directly measure the inhibitory activity of the compound against candidate enzymes.

  • Targets: Recombinant human carbonic anhydrase isoforms (e.g., CA II, CA IX) and key kinases in the PI3K/mTOR pathway (e.g., PI3Kα, mTOR).

  • Methodology:

    • Utilize commercially available assay kits (e.g., fluorescence-based or luminescence-based) for each target enzyme.

    • Perform the assays according to the manufacturer's instructions, including the test compound over a range of concentrations.

    • Determine the IC₅₀ value for each enzyme.

  • Causality: A low IC₅₀ value for a specific enzyme provides direct evidence of interaction and inhibition, linking the chemical structure to a molecular function.

Protocol 4: Affinity Purification-Mass Spectrometry

  • Objective: An unbiased approach to identify cellular binding partners of the compound.

  • Methodology:

    • Synthesize a derivative of the compound with an affinity tag (e.g., biotin) that does not disrupt its biological activity.

    • Incubate the biotinylated probe with cell lysates from a responsive cell line.

    • Capture the probe and any bound proteins using streptavidin-coated beads[10].

    • Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Trustworthiness: This method provides a self-validating system by identifying potential targets without prior bias, which can then be confirmed through orthogonal methods.

Phase 3: In-Depth Target Validation

The final phase aims to confirm the interaction between the compound and the identified target(s) in a cellular context.

Protocol 5: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement in intact cells or cell lysates.

  • Principle: The binding of a ligand (the compound) can stabilize its target protein, leading to an increase in the protein's melting temperature.

  • Methodology:

    • Treat intact cells or cell lysates with the compound or a vehicle control.

    • Heat aliquots of the samples across a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blotting.

  • Expertise: A shift in the melting curve of the target protein in the presence of the compound is a strong indicator of direct binding in a physiological environment.

Protocol 6: Western Blot Analysis of Downstream Signaling

  • Objective: To determine if the compound modulates the signaling pathway downstream of the identified target.

  • Methodology:

    • Treat responsive cells with the compound for various times and at different concentrations.

    • Prepare cell lysates and separate proteins by SDS-PAGE.

    • Perform Western blotting using antibodies against phosphorylated (activated) and total forms of downstream signaling proteins (e.g., phospho-Akt, phospho-S6K for the PI3K/mTOR pathway).

  • Causality: A dose-dependent decrease in the phosphorylation of downstream effectors following treatment with the compound would confirm its inhibitory effect on the upstream target and its functional consequence within the cell.

Conclusion and Future Directions

The dual-functionality inherent in the structure of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride makes it a compelling candidate for novel therapeutic development. The proposed hypotheses—modulation of KATP channels and inhibition of key enzymes in pathology—are grounded in established principles of medicinal chemistry. The detailed experimental workflow provides a robust and logical framework for any research team to systematically elucidate its mechanism of action. By following this guide, researchers can efficiently move from initial phenotypic observations to confident target identification and validation, ultimately defining the therapeutic potential of this intriguing molecule.

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A Comprehensive Technical Guide to the Solubility of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This is particularly true for reactive intermediates such as 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride, a compound of interest in medicinal chemistry. The presence of a highly reactive sulfonyl chloride moiety presents unique challenges for solubility assessment, necessitating a carefully considered approach to solvent selection and experimental design. This in-depth technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. It combines theoretical considerations, including the application of Hansen Solubility Parameters (HSP) for solvent selection, with detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination. The methodologies described herein are designed to ensure data integrity by accounting for the compound's inherent reactivity, providing researchers and drug development professionals with a robust roadmap for characterizing this and similar sulfonyl chloride-containing molecules.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from the laboratory to the clinic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount parameter. For a drug to exert its therapeutic effect, it must first be absorbed into the systemic circulation, a process that is often contingent on its ability to dissolve in physiological fluids. Poor solubility can lead to low and erratic bioavailability, hindering the development of a promising therapeutic agent.

2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride is a molecule with potential applications in drug discovery, likely as a key intermediate in the synthesis of more complex bioactive compounds. Its structure, featuring a sulfonyl chloride group, an ethoxy group, and a methyl-urea moiety, suggests a complex interplay of polarity and reactivity that will govern its solubility profile. The sulfonyl chloride functional group is a potent electrophile, readily reacting with nucleophiles. This inherent reactivity is a double-edged sword: while it makes the compound a versatile synthetic building block, it also complicates the seemingly straightforward task of determining its solubility.

This guide will navigate these complexities, offering a scientifically rigorous approach to characterizing the solubility of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride in a range of common organic solvents. By understanding its solubility, researchers can make informed decisions regarding reaction conditions, purification strategies, and the initial stages of formulation development.

The Challenge of Reactivity: Solvent Selection for a Sulfonyl Chloride

The primary challenge in assessing the solubility of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride lies in its reactivity. Sulfonyl chlorides are known to react with a variety of common nucleophiles, including water, alcohols, and primary and secondary amines, to form sulfonic acids, sulfonate esters, and sulfonamides, respectively.[1] This solvolysis can lead to an overestimation of the true solubility of the parent compound, as the degradation products may themselves be soluble in the test solvent.

Therefore, the selection of appropriate solvents is of utmost importance. Protic solvents, such as alcohols (e.g., methanol, ethanol) and water, should be strictly avoided for solubility studies of this compound, unless the purpose is to study its solvolytic stability. The focus should be on aprotic solvents that are less likely to react with the sulfonyl chloride group.

A recommended starting point for solvent selection includes a diverse range of aprotic solvents spanning different polarity classes:

  • Non-polar: Toluene, Hexanes

  • Polar Aprotic:

    • Ethers: Diethyl ether, Tetrahydrofuran (THF), 1,4-Dioxane

    • Ketones: Acetone, Methyl ethyl ketone (MEK)

    • Esters: Ethyl acetate

    • Amides: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc)

    • Sulfoxides: Dimethyl sulfoxide (DMSO)

    • Nitriles: Acetonitrile

    • Chlorinated Solvents: Dichloromethane (DCM), Chloroform

Even with aprotic solvents, it is crucial to use anhydrous grades to minimize hydrolysis due to trace amounts of water. A preliminary stability study in the selected solvents is highly recommended before embarking on full-scale solubility determination. This can be achieved by preparing a solution of the compound in the test solvent and monitoring its purity over time using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

Theoretical Prediction of Solubility: An Introduction to Hansen Solubility Parameters

Before extensive experimental work, theoretical models can provide valuable insights into the potential solubility of a compound in different solvents, aiding in the rational selection of a solvent screen. The Hansen Solubility Parameters (HSP) offer a powerful predictive tool for this purpose.[2] The HSP model is based on the principle that "like dissolves like" and quantifies this by dividing the total cohesive energy of a substance into three components:

  • δD (Dispersion): Arising from van der Waals forces.

  • δP (Polar): Arising from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Arising from the energy of hydrogen bonds.

Every solvent and solute can be characterized by its own set of three HSP values. The principle is that substances with similar HSP values are more likely to be miscible. While experimentally determined HSP values for 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride are not available, they can be estimated using group contribution methods. Software packages are available that can calculate these parameters based on the molecular structure.

By comparing the estimated HSP of the solute with the known HSP of a range of solvents, a researcher can pre-select solvents that are most likely to be good candidates for dissolving the compound. This approach can save significant time and resources by narrowing down the experimental solvent screen. However, it is important to note that HSP is a predictive tool and experimental verification is always necessary.[3]

Experimental Determination of Solubility: A Dual Approach

For a comprehensive understanding of a compound's solubility, it is beneficial to determine both its kinetic and thermodynamic solubility.

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput screening method often used in early drug discovery to quickly assess the solubility of a large number of compounds.[4][5] It measures the concentration of a compound in a saturated solution that is formed rapidly, typically by adding a concentrated DMSO stock solution to an aqueous buffer or, in this case, an organic solvent. The resulting value is not a true equilibrium solubility but is often a good indicator of potential solubility issues.

This protocol is adapted for organic solvents and aims to identify the concentration at which the compound precipitates.

Materials:

  • 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride

  • Anhydrous DMSO

  • Selected anhydrous aprotic organic solvents

  • 96-well microtiter plates (clear bottom)

  • Nephelometer

  • Automated liquid handler (recommended for high throughput)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in anhydrous DMSO (e.g., 50 mM).

  • Plate Setup: Using an automated liquid handler or manual pipetting, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.

  • Solvent Addition: Add the selected organic solvent to each well to achieve a range of final compound concentrations (e.g., from 1 µM to 200 µM).

  • Mixing and Incubation: Mix the contents of the plate thoroughly by shaking for a specified period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).[4][6]

  • Nephelometric Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant increase in light scattering is observed compared to a blank (solvent with DMSO only).

Causality Behind Experimental Choices:

  • DMSO as the initial solvent: DMSO is a powerful solvent capable of dissolving a wide range of organic compounds, making it ideal for preparing a concentrated stock solution.

  • Nephelometry: This technique is highly sensitive to the presence of suspended particles (precipitate), providing a rapid and quantitative measure of insolubility.[7]

Thermodynamic Solubility Assessment

Thermodynamic solubility, also known as equilibrium solubility, is the true measure of a compound's solubility. It is determined by allowing a surplus of the solid compound to equilibrate with the solvent over an extended period until the concentration of the dissolved compound is constant.[8] The shake-flask method is the gold standard for determining thermodynamic solubility.

Materials:

  • 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride (solid)

  • Selected anhydrous aprotic organic solvents

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (PTFE, 0.22 µm)

  • HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a glass vial. The excess solid should be visually apparent throughout the experiment.

  • Solvent Addition: Add a known volume of the selected anhydrous organic solvent to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for an extended period (typically 24-48 hours) to ensure saturation is reached.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable solvent (if necessary) and analyze the concentration of the dissolved compound using a validated HPLC method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution reaches saturation.

  • Extended Equilibration Time: Allows the system to reach a true thermodynamic equilibrium between the dissolved and undissolved compound.

  • Filtration: Crucial for removing any undissolved microparticles that could lead to an overestimation of solubility.

  • HPLC Quantification: Provides a highly accurate and specific method for determining the concentration of the compound, and can also be used to monitor for any degradation.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to facilitate comparison between different solvents.

Quantitative Data Summary

A table summarizing the quantitative solubility data is highly recommended.

Organic SolventSolvent ClassKinetic Solubility (µM)Thermodynamic Solubility (mg/mL)
TolueneNon-polar[Experimental Value][Experimental Value]
Tetrahydrofuran (THF)Polar Aprotic (Ether)[Experimental Value][Experimental Value]
AcetonePolar Aprotic (Ketone)[Experimental Value][Experimental Value]
Ethyl AcetatePolar Aprotic (Ester)[Experimental Value][Experimental Value]
AcetonitrilePolar Aprotic (Nitrile)[Experimental Value][Experimental Value]
Dichloromethane (DCM)Polar Aprotic (Chlorinated)[Experimental Value][Experimental Value]
N,N-Dimethylformamide (DMF)Polar Aprotic (Amide)[Experimental Value][Experimental Value]
Dimethyl Sulfoxide (DMSO)Polar Aprotic (Sulfoxide)[Experimental Value][Experimental Value]
Visualization of Experimental Workflow

A diagram illustrating the workflow for thermodynamic solubility determination can aid in understanding the experimental process.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid compound to vial B Add known volume of anhydrous solvent A->B C Seal and shake at constant temperature (24-48h) B->C D Centrifuge or let stand to settle C->D E Filter supernatant through 0.22 µm PTFE filter D->E F Dilute filtered sample E->F G Analyze by validated HPLC method F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

The determination of the solubility of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride in organic solvents is a critical step in its development and application in chemical synthesis and drug discovery. This guide has outlined a comprehensive strategy that addresses the inherent reactivity of the sulfonyl chloride functional group through careful solvent selection and robust experimental protocols. By employing a dual approach of kinetic and thermodynamic solubility measurements, researchers can obtain a thorough understanding of the compound's solubility profile. The integration of theoretical predictions using Hansen Solubility Parameters further enhances the efficiency of the experimental design. The methodologies presented herein provide a self-validating system for generating reliable and reproducible solubility data, empowering scientists to make data-driven decisions in their research and development endeavors.

References

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Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of N-substituted sulfonamides utilizing 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride as a key intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It outlines the underlying reaction mechanism, a step-by-step experimental procedure, methods for purification, and a thorough guide to the characterization of the final products using modern analytical techniques. Furthermore, this guide offers insights into the causality behind experimental choices and includes a troubleshooting section to address potential challenges, thereby providing a self-validating framework for the successful synthesis and characterization of this important class of compounds.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group, R-SO₂NR'R'', is a cornerstone in medicinal chemistry and drug discovery. Compounds bearing this moiety exhibit a wide spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic properties. The ability of the sulfonamide group to act as a bioisostere for carboxylic acids, coupled with its unique hydrogen bonding capabilities and increased metabolic stability compared to amides, makes it an attractive scaffold for the design of novel therapeutic agents.[1][2]

The starting material, 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride, is a bespoke building block for the synthesis of a diverse library of sulfonamides. The presence of the ethoxy and methyl-ureido substituents allows for the modulation of physicochemical properties such as solubility, lipophilicity, and protein-binding affinity in the final compounds. This guide provides a robust and reproducible protocol for the coupling of this versatile sulfonyl chloride with a range of primary and secondary amines.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of sulfonamides from sulfonyl chlorides and amines proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base, such as pyridine or triethylamine, is typically added to the reaction mixture to neutralize the hydrochloric acid generated as a byproduct, driving the reaction to completion.[3][4][5]

Caption: Mechanism of Sulfonamide Synthesis.

Experimental Protocol

This protocol provides a general method for the synthesis of N-substituted 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonamides. The specific amine used will determine the final product.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Typical Supplier
2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride680618-13-7292.74ChemScene
Amine (e.g., Aniline)62-53-393.13Sigma-Aldrich
Pyridine (anhydrous)110-86-179.10Sigma-Aldrich
Dichloromethane (DCM, anhydrous)75-09-284.93Fisher Scientific
Hydrochloric Acid (1 M aq.)7647-01-036.46VWR
Sodium Bicarbonate (saturated aq.)144-55-884.01VWR
Brine (saturated aq. NaCl)7647-14-558.44VWR
Anhydrous Magnesium Sulfate7487-88-9120.37Sigma-Aldrich
Silica Gel (for column chromatography)7631-86-9-Merck
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)--VWR
Equipment
  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Melting point apparatus

  • Analytical instruments (NMR, IR, MS)

Step-by-Step Synthesis Procedure

Experimental Workflow A 1. Dissolve amine and pyridine in anhydrous DCM under N₂. B 2. Cool the mixture to 0 °C in an ice bath. A->B C 3. Add a solution of the sulfonyl chloride in DCM dropwise. B->C D 4. Stir at 0 °C for 30 min, then at room temperature overnight. C->D E 5. Monitor reaction progress by TLC. D->E F 6. Quench with 1 M HCl and perform aqueous workup. E->F Upon completion G 7. Dry the organic layer and evaporate the solvent. F->G H 8. Purify the crude product by recrystallization or column chromatography. G->H I 9. Characterize the pure product. H->I

Caption: Experimental workflow for sulfonamide synthesis.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired amine (1.0 eq.) and anhydrous pyridine (1.2 eq.). Dissolve the mixture in anhydrous dichloromethane (DCM).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. In a separate flask, dissolve 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Hexane:Ethyl Acetate).

  • Workup: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification
  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Column Chromatography: If recrystallization is ineffective, purify the crude product by flash column chromatography on silica gel.[6] A gradient elution system, for example, from hexane to ethyl acetate, is often effective.

Characterization of the Synthesized Sulfonamide

A thorough characterization of the purified product is essential to confirm its identity and purity. Below are the expected analytical data for a representative product, N-(4-methoxyphenyl)-2-ethoxy-5-(3-methyl-ureido)-benzenesulfonamide.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group, the methyl-ureido group, and the sulfonamide N-H proton. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

    • Aromatic Protons: Signals in the range of 6.5-8.0 ppm.[7][8][9]

    • Sulfonamide N-H: A broad singlet that may appear between 9.0-11.0 ppm, which is exchangeable with D₂O.

    • Ureido N-H: Two distinct signals for the two N-H protons of the urea moiety.

    • Ethoxy Group: A quartet around 4.0 ppm (O-CH₂) and a triplet around 1.4 ppm (CH₃).

    • Methyl-ureido Group: A singlet or doublet around 2.7 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for all unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • N-H Stretching: Bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the sulfonamide and ureido groups.

  • C=O Stretching: A strong absorption band around 1650 cm⁻¹ for the carbonyl group of the urea moiety.

  • S=O Stretching: Two strong characteristic absorption bands for the sulfonyl group, typically in the ranges of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).[10]

  • C-O Stretching: An absorption band for the ethoxy group around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion: The mass spectrum should show a molecular ion peak ([M]⁺ or [M+H]⁺ in ESI) corresponding to the calculated molecular weight of the product.

  • Fragmentation: A characteristic fragmentation pattern for sulfonamides is the loss of sulfur dioxide (SO₂), resulting in a fragment ion at [M-64]⁺.[11][12]

Safety Precautions

  • Sulfonyl Chlorides: 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride is a sulfonyl chloride and should be handled with care. Sulfonyl chlorides are corrosive and lachrymatory. They react with water and other nucleophiles.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and performing the reaction.

  • Fume Hood: All manipulations should be carried out in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete reaction- Loss of product during workup- Ensure anhydrous conditions.- Use a slight excess of the sulfonyl chloride.- Allow the reaction to run for a longer duration.- Be careful during the aqueous extraction steps.
Impure Product - Presence of unreacted starting materials- Side reactions- Optimize the purification method (recrystallization solvent or chromatography gradient).- Ensure the purity of the starting materials.
"Oiling Out" during Recrystallization - Product is melting in the hot solvent- High impurity level- Use a lower boiling point solvent for recrystallization.- Purify the crude product by column chromatography before attempting recrystallization.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of novel N-substituted sulfonamides from 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride. The comprehensive guidelines for reaction execution, purification, and characterization will enable researchers to efficiently generate and validate new chemical entities for further investigation in drug discovery and development programs. The principles and techniques described herein are broadly applicable to the synthesis of a wide array of sulfonamide derivatives.

References

  • Chibale, K., Haupt, H., Kendrick, H., Yardley, V., Saravanamuthu, A., & Fairlamb, A. (2001). Antiprotozoal and cytotoxicity evaluation of sulfonamide and urea analogues of quinacrine. Bioorganic & Medicinal Chemistry Letters, 11(20), 2673-2676.
  • Choudhary, A., Naim, M. J., & Alam, M. J. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Current Drug Research Reviews, 12(2), 116-136.
  • LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • Naaz, F., Srivastava, P., Singh, A., & Singh, R. K. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules, 27(7), 2296.
  • Nocentini, A., Gratteri, P., & Supuran, C. T. (2020). Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. Molecules, 25(21), 5123.
  • Rochester University. (n.d.). Purification: Tips for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • RSC. (n.d.). FT-IR spectrum of (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide. ResearchGate. Retrieved from [Link]

  • S. Food and Drug Administration. (2009). Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service.
  • Supuran, C. T. (2013). Binding affinity of substituted ureido-benzenesulfonamide ligands to the carbonic anhydrase receptor: a theoretical study of enzyme inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 846-852.
  • Vedantu. (2024). An amine on reaction with benzene sulphonyl chloride class 12 chemistry JEE_Main. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Wiley. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(10), 1369-1376.
  • Wiley. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(18), 2095-2104.
  • YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Retrieved from [Link]

  • YouTube. (2023). An amine on reaction with benzenesulphonyl chloride produces a comp... Retrieved from [Link]

  • YouTube. (2023). Silica gel column preparation and compound purification. Retrieved from [Link]

  • Zhang, Y., & Bolshan, Y. (2019). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 84(15), 9845-9851.
  • Bartzatt, R., Cirillo, S. L. G., & Cirillo, J. D. (2008). The reaction of benzenesulfonyl chloride and the primary amine group of...
  • Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride.
  • Google Patents. (n.d.). US4713489A - Preparation of N-substituted arylsulfonamides.
  • Google Patents. (n.d.). US2953578A - Sulfonyl urea compounds and a process of making same.
  • NIH. (n.d.). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Retrieved from [Link]

  • NIH. (n.d.). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). Urea-, Squaramide-, and Sulfonamide-Based Anion Receptors: A Thermodynamic Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]

  • Springer. (2023). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia. Retrieved from [Link]

  • UCL. (n.d.). Chemical shifts. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonamide. NIST WebBook. Retrieved from [Link]

  • N.A. (n.d.).
  • N.A. (n.d.). H NMR Spectroscopy.

Sources

Application Notes and Protocols for the Utilization of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (CAS 680618-13-7) as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of a Key Building Block

In the landscape of modern pharmaceutical synthesis, the efficient construction of complex molecules from versatile building blocks is paramount. (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, identified by CAS number 680618-13-7, has emerged as a cornerstone intermediate, particularly in the development of therapies for type 2 diabetes. Its significance lies in its role as a key precursor for a class of drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors.[1][2][3] This guide provides a comprehensive overview of the application of this intermediate, detailing not just the "how" but the critical "why" behind the synthetic protocols, thereby empowering researchers to leverage its full potential.

Core Application: A Gateway to Gliptins

The primary and most well-documented application of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is in the synthesis of DPP-4 inhibitors, a class of oral hypoglycemic agents.[1][4] These drugs, often referred to as "gliptins," function by prolonging the action of incretin hormones, which play a crucial role in glucose homeostasis.[3][5] The pyrrolidine-2-carbonitrile moiety is a common structural feature in several prominent DPP-4 inhibitors, including Vildagliptin and Alogliptin.[1] The intermediate provides a robust and efficient route to incorporate this critical pharmacophore.

Mechanistic Rationale: The Chloroacetyl Moiety as a Reactive Handle

The synthetic utility of CAS 680618-13-7 is primarily derived from the chloroacetyl group. This functional group serves as a potent electrophile, readily undergoing nucleophilic substitution with primary or secondary amines. This SN2 reaction is the linchpin in the synthesis of many DPP-4 inhibitors, enabling the coupling of the pyrrolidine core with other key structural fragments of the final drug molecule. The efficiency of this N-alkylation is contingent on several factors, including the nucleophilicity of the amine, the choice of solvent, and the presence of a suitable base to neutralize the hydrochloric acid generated as a byproduct.[6]

reaction_mechanism cluster_reactants Reactants cluster_products Products intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile product Coupled Product (DPP-4 Inhibitor Precursor) intermediate->product + Amine amine Amine (R-NH2) amine->product base Base (e.g., K2CO3) salt Salt + H2O base->salt Neutralizes hcl HCl hcl->salt

Figure 1: General reaction scheme for the N-alkylation of an amine with CAS 680618-13-7.

Experimental Protocols: From Intermediate to Advanced Precursor

The following protocols provide a detailed, step-by-step methodology for the key synthetic transformation involving CAS 680618-13-7.

Protocol 1: Synthesis of a Vildagliptin Precursor via N-Alkylation

This protocol describes the coupling of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 3-amino-1-adamantanol, a key step in the synthesis of Vildagliptin.[7]

Materials:

  • (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (CAS 680618-13-7)

  • 3-amino-1-adamantanol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Potassium iodide (KI) (optional, as a catalyst)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend 3-amino-1-adamantanol (1.0 equivalent) and anhydrous potassium carbonate (2.0-3.0 equivalents) in anhydrous acetonitrile.

  • Catalyst Addition (Optional): Add a catalytic amount of potassium iodide (0.1 equivalents). KI can facilitate the reaction through the in-situ formation of the more reactive iodoacetyl intermediate (Finkelstein reaction).

  • Intermediate Addition: Dissolve (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (1.05-1.2 equivalents) in anhydrous acetonitrile and add it dropwise to the stirred suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 82°C) and maintain for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the inorganic salts and wash the filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol).

Quantitative Data Summary:

ParameterRecommended ValueRationale
Molar Ratio (Amine:Intermediate) 1 : 1.1A slight excess of the intermediate ensures complete consumption of the more valuable amine.
Base (K₂CO₃) 2.5 equivalentsSufficient to neutralize the generated HCl and drive the reaction to completion.
Solvent Anhydrous AcetonitrileA polar aprotic solvent that facilitates SN2 reactions and has a convenient boiling point.
Temperature Reflux (~82°C)Provides sufficient energy to overcome the activation barrier without significant degradation.
Typical Yield 80-90%After purification, this range is commonly reported in the literature.
Protocol 2: Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized product, ensuring its suitability for subsequent steps in a drug development program.

1. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To determine the purity of the product and quantify any unreacted starting materials or byproducts.

  • Typical Conditions:

    • Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Detection: UV at a wavelength where the aromatic or carbonyl chromophores absorb (e.g., 210-254 nm).

2. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the desired product.

  • Technique: Electrospray ionization (ESI) is commonly used, typically in positive ion mode to observe the [M+H]⁺ ion.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To provide an unambiguous structural confirmation of the product.

  • ¹H NMR: Key diagnostic signals include the disappearance of the chloroacetyl -CH₂- protons and the appearance of a new signal for the -N-CH₂-CO- methylene group, along with the characteristic signals of the coupled amine.

  • ¹³C NMR: Confirms the carbon framework of the molecule.

qc_workflow crude Crude Product purification Purification crude->purification pure Purified Product purification->pure hplc HPLC (Purity) pure->hplc ms MS (Identity) pure->ms nmr NMR (Structure) pure->nmr release Batch Release hplc->release ms->release nmr->release

Sources

Application Notes and Protocols for 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl Chloride in Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride in bioconjugation. While this specific reagent is not extensively documented in peer-reviewed literature for bioconjugation, its chemical structure, featuring a reactive sulfonyl chloride moiety, suggests its utility in forming stable covalent bonds with biomolecules. These application notes are constructed based on the established principles of sulfonyl chloride chemistry and provide researchers with a strong foundational methodology to explore its potential in drug development and proteomics.

Introduction: The Potential of a Novel Sulfonyl Chloride Reagent

In the landscape of bioconjugation, the quest for novel reagents with unique properties is perpetual. 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride emerges as a candidate for the covalent modification of proteins and other biomolecules. Its core reactivity is centered on the sulfonyl chloride group (-SO₂Cl), a well-known electrophile that readily reacts with nucleophilic functional groups found in proteins, most notably the primary amines of lysine residues, to form highly stable sulfonamide linkages.

The ureido and ethoxy substitutions on the benzene ring may confer specific solubility, stability, and pharmacokinetic properties to the resulting bioconjugate, making it an intriguing tool for applications such as antibody-drug conjugates (ADCs), PEGylation, or the attachment of fluorescent probes.

Key Chemical Properties:

PropertyValueSource
CAS Number 680618-13-7[1][2]
Molecular Formula C₁₀H₁₃ClN₂O₄S[1][2]
Molecular Weight 292.74 g/mol [1]
Purity ≥96% (typical)[1]
Storage Sealed in dry, 2-8°C[1]

Mechanism of Action: The Chemistry of Sulfonamide Bond Formation

The primary mechanism of action for 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride in bioconjugation is the nucleophilic substitution reaction between the sulfonyl chloride and a primary amine. In the context of proteins, the most accessible and reactive nucleophiles are the ε-amino groups of lysine residues.

The reaction proceeds as follows:

  • The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • This forms a transient intermediate.

  • A chloride ion is subsequently eliminated, and a proton is lost from the amine, resulting in the formation of a stable sulfonamide bond.

This reaction is typically carried out in an aqueous buffer at a slightly alkaline pH (8.0-9.0) to ensure the deprotonation of the lysine ε-amino group, thereby increasing its nucleophilicity.

Sulfonamide Bond Formation reagent 2-Ethoxy-5-(3-methyl-ureido)- benzenesulfonyl chloride intermediate Transient Intermediate reagent->intermediate Nucleophilic attack protein Protein-NH2 (Lysine residue) protein->intermediate conjugate Protein-NH-SO2-Reagent (Stable Sulfonamide Bond) intermediate->conjugate Elimination hcl HCl intermediate->hcl

Caption: Mechanism of sulfonamide bond formation.

Experimental Protocols

The following protocols are designed as a starting point for the bioconjugation of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride to a model protein, such as Bovine Serum Albumin (BSA) or a monoclonal antibody (mAb). Optimization of these protocols is recommended for each specific application.

Materials and Reagents
  • 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride

  • Protein (e.g., BSA, mAb) at a concentration of 1-10 mg/mL

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Conjugation Buffer: 100 mM sodium bicarbonate or sodium borate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or tangential flow filtration (TFF) system

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Analytical equipment: UV-Vis spectrophotometer, SDS-PAGE, Mass Spectrometer (for conjugate characterization)

Protocol 1: General Protein Conjugation

This protocol outlines the fundamental steps for conjugating the sulfonyl chloride reagent to a protein.

Workflow Diagram:

Bioconjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep 1. Prepare Protein Solution reagent_prep 2. Prepare Reagent Stock Solution conjugation 3. Initiate Conjugation Reaction reagent_prep->conjugation quench 4. Quench the Reaction conjugation->quench purify 5. Purify the Conjugate quench->purify analyze 6. Characterize the Conjugate purify->analyze

Caption: General workflow for protein bioconjugation.

Step-by-Step Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Conjugation Buffer to the desired concentration (e.g., 5 mg/mL).

    • If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer using a desalting column or dialysis.

  • Reagent Stock Solution Preparation:

    • Immediately before use, dissolve 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride in anhydrous DMF or DMSO to a concentration of 10-50 mM.

    • Note: Sulfonyl chlorides are sensitive to moisture and will hydrolyze. Prepare the stock solution fresh and use it promptly.

  • Conjugation Reaction:

    • Add the calculated volume of the reagent stock solution to the protein solution while gently vortexing. The molar excess of the reagent over the protein will determine the degree of labeling and should be optimized (start with a 10- to 20-fold molar excess).

    • Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle stirring. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris.

    • Incubate for 30 minutes at room temperature to quench any unreacted sulfonyl chloride.

  • Purification of the Conjugate:

    • Remove excess, unreacted reagent and byproducts by size-exclusion chromatography (SEC) using a pre-equilibrated column with PBS, pH 7.4.

    • Alternatively, use a TFF system for larger scale purifications.

    • Collect the protein-containing fractions.

  • Characterization of the Conjugate:

    • Determine the protein concentration of the purified conjugate using a BCA or Bradford assay.

    • The degree of labeling (DOL), i.e., the average number of reagent molecules conjugated per protein, can be estimated by UV-Vis spectrophotometry if the reagent has a distinct absorbance peak, or more accurately by mass spectrometry (MALDI-TOF or ESI-MS).

    • Analyze the conjugate by SDS-PAGE to confirm its integrity and compare its migration pattern to the unmodified protein.

Optimization Parameters
ParameterRecommended Starting RangeRationale
pH 8.0 - 9.0To deprotonate lysine ε-amino groups, increasing their nucleophilicity.
Molar Excess of Reagent 5:1 to 50:1 (Reagent:Protein)Higher excess leads to a higher degree of labeling but may also increase the risk of protein precipitation or modification of other residues.
Reaction Time 1 - 4 hoursLonger reaction times can increase the DOL but may also lead to protein degradation.
Temperature 4°C to Room TemperatureLower temperatures can help maintain protein stability, while room temperature can increase the reaction rate.
Co-solvent Concentration <10% (v/v)To maintain protein stability. High concentrations of organic solvents like DMF or DMSO can denature proteins.

Trustworthiness and Self-Validation

To ensure the reliability of the conjugation protocol, several in-process controls and characterization steps are essential:

  • Control Reaction: Always run a control reaction without the sulfonyl chloride reagent to ensure that the protein is not adversely affected by the reaction conditions (e.g., pH, co-solvent).

  • Purity of Reagents: Use high-purity, anhydrous solvents for the reagent stock solution to prevent hydrolysis of the sulfonyl chloride.

  • Post-Purification Analysis: Thoroughly characterize the final conjugate to confirm the absence of free reagent.

  • Functional Assay: If the bioconjugate is intended for a biological application (e.g., an antibody-drug conjugate), perform a functional assay (e.g., ELISA for an antibody) to confirm that the conjugation process has not compromised the protein's activity.

Concluding Remarks

2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride presents an opportunity for the development of novel bioconjugates. The protocols and principles outlined in this guide provide a robust starting point for researchers to explore its potential. As with any new reagent, empirical optimization is key to achieving the desired degree of labeling while maintaining the structural and functional integrity of the biomolecule. The stability of the resulting sulfonamide bond makes this reagent a promising candidate for applications requiring long-term stability in biological systems.

References

  • Matos, M. J., Jiménez-Osés, G., & Bernardes, G. J. L. (2019). Lysine Bioconjugation on Native Albumin with a Sulfonyl Acrylate Reagent. Methods in Molecular Biology, 2078, 25-36. Available at: [Link].

  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. Available at: [Link].

Sources

Application Notes and Protocols for the Derivatization of Primary Amines with 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing the Analysis of Primary Amines

The accurate quantification of primary amines is a critical task in pharmaceutical development, environmental analysis, and various fields of biological research. However, many primary amines exhibit poor chromatographic retention and lack a strong chromophore, making their direct analysis by High-Performance Liquid Chromatography (HPLC) challenging. Pre-column derivatization is a widely adopted strategy to overcome these limitations. This process involves a chemical reaction to convert the analyte into a derivative with improved detectability and chromatographic properties.

This application note provides a comprehensive guide to the derivatization of primary amines using 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride . This reagent is designed to react specifically with primary amines to form stable sulfonamides that can be readily analyzed by HPLC with UV detection. The ethoxy and methyl-ureido substitutions on the benzene ring are intended to modulate the reactivity and solubility of the reagent and the resulting derivative.

Reaction Mechanism: The Chemistry Behind the Derivatization

The derivatization of a primary amine with 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of a stable sulfonamide derivative. The reaction is typically carried out in a slightly alkaline medium to ensure the primary amine is in its more nucleophilic, unprotonated form. The general reaction is depicted below:

Figure 1: Derivatization Reaction of a Primary Amine with 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride

G cluster_reactants Reactants cluster_products Products amine Primary Amine (R-NH₂) sulfonamide Sulfonamide Derivative amine->sulfonamide Nucleophilic Attack reagent 2-Ethoxy-5-(3-methyl-ureido)- benzenesulfonyl chloride reagent->sulfonamide hcl HCl reagent->hcl Elimination

Caption: Nucleophilic attack of the primary amine on the sulfonyl chloride, followed by elimination of HCl, forms a stable sulfonamide derivative.

The formation of the sulfonamide is a robust and generally high-yield reaction, making it suitable for quantitative analysis[1][2]. The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the unreacted amine and halt the reaction[1].

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the derivatization of primary amines with 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride. Note: Optimization of reaction conditions may be necessary for specific applications and analytes.

Materials and Reagents
  • 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride (Purity ≥96%)[3]

  • Primary amine standard or sample

  • Acetonitrile (HPLC grade)

  • Borate Buffer (0.1 M, pH 9.0): Dissolve appropriate amount of boric acid in water, and adjust pH to 9.0 with sodium hydroxide.

  • Sodium Bicarbonate Buffer (e.g., 100 mM) can also be considered as an alternative basic medium[4].

  • Hydrochloric Acid (1 M)

  • Deionized water

  • Microcentrifuge tubes or vials

  • Vortex mixer

  • Heating block or water bath

Procedure
  • Preparation of Reagent Solution:

    • Prepare a 10 mg/mL solution of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride in acetonitrile. This solution should be prepared fresh daily to avoid degradation.

  • Sample/Standard Preparation:

    • Dissolve the primary amine standard or sample in an appropriate solvent (e.g., deionized water, acetonitrile, or a buffer compatible with your sample). The concentration should be adjusted to fall within the expected linear range of the analytical method.

  • Derivatization Reaction:

    • In a microcentrifuge tube, add:

      • 100 µL of the primary amine sample/standard solution.

      • 200 µL of 0.1 M Borate Buffer (pH 9.0).

    • Vortex the mixture briefly.

    • Add 100 µL of the 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride solution.

    • Vortex the mixture immediately and thoroughly for 30 seconds.

    • Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath. The use of heat often accelerates the reaction to completion[5].

  • Reaction Quenching and Sample Preparation for HPLC:

    • After incubation, cool the reaction mixture to room temperature.

    • To quench the reaction and remove excess reagent, consider adding a small amount of a primary amine scavenger or acidify the solution slightly. However, for many applications, direct injection after dilution may be sufficient.

    • Dilute the reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Analysis of Derivatized Primary Amines

The resulting sulfonamide derivative can be analyzed by reverse-phase HPLC with UV detection.

Suggested HPLC Conditions (To be Optimized)
ParameterRecommended SettingRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation of moderately non-polar derivatives.
Mobile Phase A Water with 0.1% Formic AcidProvides a proton source for good peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidElutes the derivatized amine from the column.
Gradient Start with a lower percentage of B and gradually increase. A typical starting point could be 30% B, increasing to 90% B over 15-20 minutes.To effectively separate the derivatized amine from unreacted reagent and other matrix components.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CFor reproducible retention times.
Injection Volume 10-20 µLDependent on sample concentration and instrument sensitivity.
UV Detection 254 nmThe benzene ring in the derivatizing agent provides UV absorbance. This is a common wavelength for aromatic compounds[6]. Further optimization by scanning the UV spectrum of the derivative is recommended.

Method Validation: Ensuring Reliable Results

A validated analytical method is crucial for obtaining accurate and reproducible data. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines (Q2(R1))[7].

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank samples and spiked samples to ensure no interfering peaks are present at the retention time of the derivatized amine.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined range (e.g., 0.5–10 ng/mL)[7]. A linear regression analysis should be performed, and the correlation coefficient (r²) should be close to 1.

  • Accuracy: The closeness of the test results to the true value. This is determined by spike-recovery experiments, where a known amount of the primary amine is added to a blank matrix and the recovery is calculated. Typical acceptance criteria are within 80-120% recovery[8].

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment. The precision is typically expressed as the relative standard deviation (RSD), with an acceptance criterion of <15% for most applications[8].

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ)[8].

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the buffer, reaction temperature, mobile phase composition).

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Derivative Peak - Inactive reagent (hydrolyzed).- Incorrect pH of the reaction mixture.- Insufficient reaction time or temperature.- Prepare fresh reagent solution.- Verify the pH of the buffer.- Optimize reaction time and temperature.
Multiple Peaks for the Derivative - Side reactions.- Degradation of the derivative.- Optimize reaction conditions to minimize side products.- Analyze the sample promptly after derivatization.
Poor Peak Shape (Tailing or Fronting) - Column overload.- Inappropriate mobile phase pH.- Column degradation.- Dilute the sample.- Adjust the mobile phase pH.- Use a new column or a guard column.
High Background Noise - Contaminated mobile phase or reagents.- Detector lamp issue.- Use high-purity solvents and reagents.- Check and replace the detector lamp if necessary.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_derivatization Derivatization cluster_analysis Analysis reagent_prep Prepare Reagent Solution (10 mg/mL in ACN) mix Mix Sample, Buffer (pH 9.0), and Reagent Solution reagent_prep->mix sample_prep Prepare Sample/Standard sample_prep->mix incubate Incubate at 60°C for 30 min mix->incubate dilute_filter Dilute and Filter Sample incubate->dilute_filter hplc_inject Inject into HPLC-UV dilute_filter->hplc_inject data_analysis Data Acquisition and Analysis hplc_inject->data_analysis

Caption: Workflow for the derivatization and analysis of primary amines.

Conclusion

Derivatization of primary amines with 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride is a promising strategy to enhance their detectability and chromatographic performance in HPLC analysis. The formation of a stable sulfonamide derivative allows for sensitive and reproducible quantification. The provided protocol serves as a starting point, and optimization of the reaction and chromatographic conditions is recommended to achieve the best results for specific applications. A thorough method validation is essential to ensure the reliability of the analytical data.

References

  • Tsuji, K. (1984). Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay of neomycin sulfate.
  • Kim, M. K., Mah, J. H., & Hwang, H. J. (2014). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of the Korean Society for Applied Biological Chemistry, 57(1), 113-119.
  • Cornella, J., & Wimmer, L. (2020). Derivatization of complex sulfonamides through the parent sulfonyl chloride.
  • Song, P., Mabrouk, O. S., Hershey, N. D., & Kennedy, R. T. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 84(4), 1846–1855.
  • Mao, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Talanta, 188, 59-67.
  • Jia, W., et al. (2016). A method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography.
  • D'Agostino, P. A., & Provost, L. R. (1998). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
  • EFSA Panel on Biological Hazards (BIOHAZ). (2019). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. EFSA Journal, 17(10), e05853.
  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Wang, S., et al. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 205, 114316.
  • Saad, B., & Tofalo, R. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Royal Society of Chemistry.
  • Al-Ghamdi, A. A., Al-Amri, A. M., & Al-Johani, H. M. (2017). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Compound. Sultan Qaboos University Journal for Science, 22(1), 1-10.
  • The Royal Society of Chemistry. (2009). Experimental Supporting Information. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]

  • Kricheldorf, H. R., & Schwarz, G. (1983). Syntheses and reactions of (trimethylsiloxy)benzoyl chlorides. Die Makromolekulare Chemie, 184(3), 475-487.
  • King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 68(8), 1290-1298.
  • Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzenesulfonamide, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

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Application Notes and Protocols for 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride in the Synthesis of Specialty Materials

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Molecule of Untapped Potential

The landscape of specialty materials is in constant evolution, driven by the pursuit of novel functionalities and enhanced performance. In this context, the strategic design of monomeric building blocks is of paramount importance. 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride emerges as a molecule of significant interest for researchers, scientists, and drug development professionals. Its unique trifunctional architecture, comprising a reactive sulfonyl chloride, a hydrogen-bonding urea moiety, and a solubilizing ethoxy group, presents a compelling platform for the creation of advanced polymers with tailored properties. This guide provides a comprehensive exploration of its potential, offering detailed protocols for its application in the synthesis of novel polysulfonamides and methodologies for their characterization. We will delve into the causality behind the experimental choices, ensuring a deep understanding of the underlying chemical principles.

Strategic Molecular Design: The Competitive Advantage

The promise of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride as a monomer for specialty polymers lies in the synergistic interplay of its constituent functional groups:

  • The Sulfonyl Chloride (-SO₂Cl) Moiety: This highly reactive group is the primary site for polymerization. It readily reacts with nucleophiles, particularly amines, to form stable sulfonamide linkages (-SO₂-NH-).[1][2] This reaction is the cornerstone of the polymerization strategies outlined in this guide.

  • The Methyl-Urea (-NH-CO-NH-CH₃) Moiety: The urea group is a powerful hydrogen-bonding motif.[3][4] When incorporated into a polymer backbone as a pendant group, it can induce significant intermolecular and intramolecular interactions. These interactions can profoundly influence the material's mechanical properties, thermal stability, and solvent resistance. The presence of multiple hydrogen bond donors and acceptors in the urea group can lead to the formation of well-ordered, physically cross-linked networks within the polymer matrix.[5]

  • The Ethoxy (-OCH₂CH₃) Group: The ethoxy group enhances the solubility of the monomer in organic solvents, facilitating its use in a variety of polymerization techniques. In the resulting polymer, it can contribute to improved processability and modify the surface properties of the material.

Table 1: Physicochemical Properties of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride

PropertyValueSource
CAS Number 680618-13-7[6]
Molecular Formula C₁₀H₁₃ClN₂O₄S[6]
Molecular Weight 292.74 g/mol [6]
Appearance Solid[7]
Purity ≥96%[6]
Storage Sealed in dry, 2-8°C[6]

Application Showcase: Synthesis of a Novel Polysulfonamide-Urea Copolymer

Herein, we present a detailed protocol for the synthesis of a specialty polysulfonamide bearing pendant methyl-urea groups via interfacial polymerization. This method is chosen for its rapidity and its ability to produce high molecular weight polymers at the interface of two immiscible liquids.[6][8] We will react 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride with a suitable diamine, such as hexamethylenediamine, to form the polymer.

Underlying Principles of the Synthesis

Interfacial polymerization leverages the high reactivity of the sulfonyl chloride with the amine. The polymerization occurs at the boundary between an aqueous phase containing the diamine and an organic phase containing the sulfonyl chloride. The polymer film forms at this interface and can be continuously removed. The inclusion of a base in the aqueous phase is crucial to neutralize the hydrochloric acid (HCl) byproduct of the reaction, driving the equilibrium towards polymer formation.[8]

Reaction_Mechanism MonomerA 2-Ethoxy-5-(3-methyl-ureido)- benzenesulfonyl chloride (in Organic Phase) Interface Interface MonomerA->Interface MonomerB Hexamethylenediamine (in Aqueous Phase) MonomerB->Interface Polymer Polysulfonamide-Urea Copolymer Interface->Polymer Byproduct HCl (neutralized by base) Interface->Byproduct

Caption: Reaction at the liquid-liquid interface.

Detailed Experimental Protocol

Materials:

  • 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride (Purity ≥96%)

  • Hexamethylenediamine

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM), analytical grade

  • Deionized water

  • Methanol

Equipment:

  • Beakers (100 mL, 250 mL)

  • Glass stirring rod

  • Forceps

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • Preparation of the Aqueous Phase:

    • In a 100 mL beaker, dissolve 2.32 g (0.02 mol) of hexamethylenediamine and 4.24 g (0.04 mol) of sodium carbonate in 50 mL of deionized water.

    • Stir the solution gently with a magnetic stirrer until all solids have dissolved. This solution constitutes the aqueous phase.

  • Preparation of the Organic Phase:

    • In a separate 100 mL beaker, dissolve 5.85 g (0.02 mol) of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride in 50 mL of dichloromethane.

    • Stir until the monomer is completely dissolved. This is the organic phase.

  • Interfacial Polymerization:

    • Carefully and slowly pour the organic phase down the side of the beaker containing the aqueous phase to minimize initial mixing and create a distinct interface.

    • A polymeric film will form instantly at the interface.

    • Using forceps, gently grasp the center of the polymer film and pull it upwards out of the beaker. A continuous rope of the polymer can be drawn.

    • Wind the polymer rope onto a glass rod. Continue to draw the polymer from the beaker until one of the reactants is depleted.

  • Washing and Purification:

    • Wash the collected polymer rope thoroughly with a 50/50 (v/v) solution of deionized water and methanol to remove unreacted monomers, oligomers, and salts.

    • Repeat the washing step two more times.

    • Finally, wash the polymer with pure deionized water.

  • Drying:

    • Press the polymer to remove excess liquid.

    • Place the polymer in a vacuum oven at 60°C and dry to a constant weight.

  • Yield Calculation:

    • Weigh the final, dried polymer and calculate the percentage yield.

Experimental_Workflow cluster_Prep Phase Preparation cluster_Poly Polymerization cluster_Purify Purification & Drying Aqueous Aqueous Phase: Hexamethylenediamine + Na₂CO₃ in Water Polymerization Carefully layer Organic Phase over Aqueous Phase. Polymer forms at interface. Aqueous->Polymerization Organic Organic Phase: Sulfonyl Chloride Monomer in Dichloromethane Organic->Polymerization Extraction Extract polymer rope with forceps. Polymerization->Extraction Washing Wash with Water/Methanol and then pure Water. Extraction->Washing Drying Dry in vacuum oven at 60°C. Washing->Drying Final_Product Characterize Final Polymer Drying->Final_Product

Caption: Workflow for polysulfonamide-urea synthesis.

Comprehensive Characterization of the Specialty Polymer

Thorough characterization is essential to confirm the structure and elucidate the properties of the newly synthesized polysulfonamide-urea.

Structural Verification

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to confirm the formation of the sulfonamide linkage and the persistence of the urea and ethoxy groups.[9][10][11]

Table 2: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupExpected Observation
3300 - 3500N-H stretch (urea & sulfonamide)Broad absorption band.
2850 - 2960C-H stretch (aliphatic & ethoxy)Sharp peaks.
~1650C=O stretch (urea)Strong absorption (Amide I band).
~1560N-H bend (urea)Strong absorption (Amide II band).
1330 - 1370Asymmetric SO₂ stretch (sulfonamide)Strong absorption.
1140 - 1180Symmetric SO₂ stretch (sulfonamide)Strong absorption.
~1240C-O-C stretch (ethoxy)Characteristic absorption.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed structural information, confirming the connectivity of the monomers.

Table 3: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

Chemical Shift (ppm)Proton Assignment
9.0 - 10.0-SO₂-NH- (sulfonamide)
6.0 - 8.0Aromatic protons and -NH-CO-NH- (urea)
~4.1-O-CH₂- (ethoxy)
2.5 - 3.5-CH₂- adjacent to N (hexamethylenediamine unit) and -NH-CH₃ (urea)
1.2 - 1.6-CH₂- (hexamethylenediamine and ethoxy units)
Thermal Properties

The thermal stability and transitions of the polymer are critical indicators of its potential applications.

Thermogravimetric Analysis (TGA): TGA will determine the decomposition temperature of the polymer, providing insight into its thermal stability.[12][13][14] The presence of strong hydrogen bonding from the urea groups is expected to enhance thermal stability compared to a similar polysulfonamide without these groups.

Differential Scanning Calorimetry (DSC): DSC will be used to determine the glass transition temperature (Tg) of the polymer. A high Tg is indicative of a rigid polymer chain, a property that can be enhanced by the hydrogen-bonding network of the urea moieties.

Table 4: Anticipated Thermal Properties

Analysis TechniqueParameterExpected OutcomeRationale
TGADecomposition Temperature (Td)High (>300°C)The aromatic backbone and stable sulfonamide linkages, reinforced by hydrogen bonds from the urea groups, contribute to high thermal stability.[15][16]
DSCGlass Transition Temperature (Tg)HighThe pendant urea groups will induce strong intermolecular hydrogen bonding, restricting chain mobility and thus increasing the Tg.
Molecular Weight Determination

Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[17] A high molecular weight and a PDI close to 2 are typical for polymers synthesized by interfacial polymerization.

Safety and Handling Precautions

2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride and its analogues are reactive chemicals and should be handled with appropriate care in a well-ventilated fume hood.

  • Hazard Statements: Harmful if swallowed. Causes severe skin burns and eye damage.[9][11][18]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

  • Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.[9]

  • In Case of Contact:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[18][19]

    • Skin: Take off immediately all contaminated clothing. Rinse skin with water.[18]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[9]

Future Perspectives and Applications

The polysulfonamide-urea specialty material synthesized through the protocols outlined in this guide is anticipated to exhibit a unique combination of properties. The strong hydrogen-bonding network imparted by the pendant urea groups could lead to materials with:

  • Enhanced Mechanical Strength and Toughness: The physical cross-links created by hydrogen bonds can significantly improve the tensile strength and modulus of the material.

  • Improved Chemical and Solvent Resistance: The dense network of hydrogen bonds can reduce the permeability of the polymer to solvents.

  • Specific Affinity for Biomolecules: The urea groups can interact with biological molecules through hydrogen bonding, opening possibilities for applications in drug delivery, biomaterials, and separation membranes.[4]

  • Stimuli-Responsive Behavior: The hydrogen bonds can be disrupted by changes in temperature or pH, potentially leading to "smart" materials that change their properties in response to external stimuli.

Further research could explore the copolymerization of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride with a variety of other diamines to fine-tune the properties of the resulting materials for specific applications, ranging from high-performance coatings and adhesives to advanced membranes for separation processes.

References

  • Cole-Parmer. Material Safety Data Sheet - Benzenesulfonyl Chloride, 96%. [Link]

  • Chemistry LibreTexts. 1.6: Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride. [Link]

  • Wikipedia. Interfacial polymerization. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • Scribd. Synthesis of Polyamide. [Link]

  • National Center for Biotechnology Information. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. [Link]

  • ResearchGate. Thermal analysis of sulfonated polymers tested as polymer electrolyte membrane for PEM fuel cells. [Link]

  • ACS Publications. Environmentally Friendly Synthesis of Urea-Free Poly(carbonate-urethane) Elastomers. [Link]

  • National Center for Biotechnology Information. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • AZoM. Measuring Molecular Weight, Size and Branching of Polymers. [Link]

  • RSC Publishing. An acid-stable positively charged polysulfonamide nanofiltration membrane prepared by interfacial polymerization of polyallylamine and 1,3-benzenedisulfonyl chloride for water treatment. [Link]

  • ResearchGate. Urea-, Squaramide-, and Sulfonamide-Based Anion Receptors: A Thermodynamic Study. [Link]

  • MDPI. Nanofiltration Membranes Formed through Interfacial Polymerization Involving Cycloalkane Amine Monomer and Trimesoyl Chloride Showing Some Tolerance to Chlorine during Dye Desalination. [Link]

  • National Center for Biotechnology Information. Characterization of poly(Sodium Styrene Sulfonate) Thin Films Grafted from Functionalized Titanium Surfaces. [Link]

  • Qucosa - TU Dresden. Synthesis and characterization of hyperbranched poly(urea-urethane)s. [Link]

  • ACS Publications. Designing Functional Aromatic Multisulfonyl Chloride Initiators for Complex Organic Synthesis by Living Radical Polymerization. [Link]

  • ACS Publications. Organocatalytic Synthesis of Polysulfonamides with Well-Defined Linear and Brush Architectures from a Designed/Synthesized Bis(N-sulfonyl aziridine). [Link]

  • PubMed. Urea-, squaramide-, and sulfonamide-based anion receptors: a thermodynamic study. [Link]

  • MDPI. Polyureas Versatile Polymers for New Academic and Technological Applications. [Link]

  • ResearchGate. Urea-formaldehyde resins characterized by thermal analysis and FTIR method. [Link]

  • Magritek. Determination of the molecular weight of polymers by end-group analysis. [Link]

  • ResearchGate. Synthesis of Biodegradable Mixing-Polymer as Coating Material for Controlled-Release Urea Fertilizer. [Link]

  • Semantic Scholar. Surface characterization by FTIR-ATR spectroscopy of polyethersulfone membranes-unmodified, modified and protein fouled. [Link]

  • National Center for Biotechnology Information. State-of-the-Art Polyurea Coatings: Synthesis Aspects, Structure–Properties Relationship, and Nanocomposites for Ballistic Protection Applications. [Link]

  • ResearchGate. Static and dynamic assessments of polysulfonamide and poly(amide-sulfonamide) acid-stable membranes. [Link]

  • ResearchGate. Thermal stability and decomposition behaviors of segmented copolymer poly(urethane-urea-amide). [Link]

  • DoITPoMS. Molecular weight. [Link]

  • Journal of Drug Delivery and Therapeutics. Spectral Analysis of Drug Loaded Nanoparticles for Drug-Polymer Interactions. [Link]

  • Google Patents.

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Troubleshooting & Optimization

common side reactions with 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride (CAS 680618-13-7). This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to move beyond simple protocols and provide a deeper understanding of the molecule's reactivity, enabling you to anticipate challenges, troubleshoot effectively, and ensure the success and reproducibility of your experiments. This guide is structured as a series of frequently asked questions that address the most common issues encountered in the lab.

Critical First Step: Safety & Handling

Before working with any sulfonyl chloride, a thorough risk assessment is mandatory. 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride is a potent electrophile and, like its parent compound benzenesulfonyl chloride, should be treated with extreme caution.

  • Corrosive: The compound is a lachrymator and is corrosive to the skin, eyes, and respiratory tract.[1][2][3] Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • Moisture Reactivity: It reacts with water, including atmospheric moisture, to release hydrochloric acid (HCl) and the corresponding sulfonic acid, both of which are corrosive and irritating.[3][4] This reactivity is also the primary cause of reagent degradation.

  • Incompatibilities: Avoid contact with strong bases, oxidizing agents, and nucleophiles like ammonia.[4] Do not use dimethyl sulfoxide (DMSO) as a reaction solvent, as violent reactions have been reported with sulfonyl chlorides.[2]

Troubleshooting Guide & FAQs

Q1: My reaction yield is low, and TLC/LC-MS analysis shows a major, highly polar byproduct that won't extract from aqueous washes. What is happening?

This is the most common issue reported and is almost certainly due to the hydrolysis of the sulfonyl chloride. The sulfonyl chloride functional group is highly electrophilic and susceptible to nucleophilic attack by water.[5]

Causality: Trace amounts of moisture in your reaction solvent, reagents, or even from atmospheric exposure during weighing and addition, can lead to the rapid degradation of the starting material into 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonic acid. This sulfonic acid byproduct is non-reactive, highly polar, and often water-soluble, making it difficult to separate from certain reaction mixtures and leading to apparent low yields of the desired product.

The mechanism involves a direct nucleophilic attack of water on the electrophilic sulfur atom, followed by the displacement of the chloride leaving group.[5][6]

G cluster_0 Desired Reaction Pathway cluster_1 Common Side Reaction Product Sulfonamide Product Reagent 2-Ethoxy-5-(3-methyl-ureido)- benzenesulfonyl chloride Reagent->Product  + Amine  - HCl Amine R-NH2 (Nucleophile) Byproduct Sulfonic Acid Byproduct (Inactive) Water H2O (Moisture) Reagent2 2-Ethoxy-5-(3-methyl-ureido)- benzenesulfonyl chloride Reagent2->Byproduct  + Water  - HCl

Caption: Desired sulfonamide formation versus the competing hydrolysis side reaction.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware in an oven (120°C) for several hours and cool under a stream of inert gas (Nitrogen or Argon).

  • Inert Atmosphere: Perform the reaction under an inert atmosphere to prevent exposure to ambient moisture.

  • Reagent Quality: Use a fresh bottle of the sulfonyl chloride or one that has been properly stored in a desiccator. If in doubt, the purity of the starting material can be checked by ¹H NMR (hydrolysis will lead to the disappearance of the sulfonyl chloride peak and the appearance of new sulfonic acid peaks).

Q2: I'm seeing inconsistent results and my reaction seems to stall after an initial period of conversion. What could be the cause?

This issue often points to a problem with acid management during the reaction. The reaction of a sulfonyl chloride with a nucleophile (like an amine) generates one equivalent of hydrochloric acid (HCl).[7]

Causality: If you are reacting the sulfonyl chloride with a primary or secondary amine, the HCl byproduct will protonate the starting amine, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the sulfonyl chloride, effectively halting the reaction.

Solution: Use of a Base An acid scavenger (base) is required to neutralize the HCl as it is formed. However, the choice of base is critical.

  • Tertiary Amines (e.g., Triethylamine, DIPEA): These are common and effective. They are non-nucleophilic and will scavenge HCl. Use at least 1.1 equivalents.

  • Pyridine: Can be used as both a base and a solvent. It is known to act as a nucleophilic catalyst, which can sometimes accelerate the reaction.

  • Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These are generally not suitable for homogenous organic reactions as their poor solubility can lead to slow and incomplete reactions. They are better suited for aqueous workup procedures.

  • Dry a round-bottom flask and magnetic stir bar in an oven and cool under an inert atmosphere.

  • To the flask, add the amine (1.0 eq.) and an anhydrous solvent (e.g., Dichloromethane, THF, Acetonitrile).

  • Add the acid scavenger (e.g., Triethylamine, 1.2 eq.) and stir the solution.

  • In a separate, dry vial, weigh the 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride (1.1 eq.) and dissolve it in a small amount of the anhydrous solvent.

  • Slowly add the sulfonyl chloride solution to the stirring amine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Proceed with the workup and purification protocol.

Q3: How should I properly store and handle the reagent to maximize its shelf-life and reactivity?

Proper storage is crucial for this moisture-sensitive reagent. Failure to do so will result in irreversible hydrolysis.

Causality: The sulfonyl chloride group is thermodynamically unstable in the presence of water. Over time, even minute amounts of moisture from the air that enters a container upon opening will degrade the material.

G Start Receive Reagent Store Store Immediately: - Tightly sealed container - Inside a desiccator - Away from heat/light Start->Store Prep Prepare for Use: - Bring desiccator to RT - Purge flask with N2/Ar Store->Prep Weigh Weigh Quickly: - Minimize air exposure - Or weigh in glovebox Prep->Weigh Use Use in Reaction: - Under inert atmosphere - With anhydrous solvents Weigh->Use Reseal Reseal & Purge: - Flush container with N2/Ar - Tightly reseal cap - Return to desiccator Weigh->Reseal If not using all End Successful Experiment Use->End Reseal->Store

Caption: Recommended workflow for handling moisture-sensitive sulfonyl chlorides.

Q4: I need to purify my final product. How can I effectively remove the sulfonic acid byproduct?

If hydrolysis has occurred, a targeted purification strategy is needed. The key difference to exploit is the acidity of the sulfonic acid byproduct.

Causality: Sulfonic acids are strongly acidic (pKa ≈ -2), whereas the desired sulfonamide product is typically neutral or very weakly acidic/basic. This difference in acidity allows for a simple liquid-liquid extraction.

  • Once the reaction is complete, dilute the reaction mixture with an organic solvent immiscible with water (e.g., Ethyl Acetate, Dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the acidic sulfonic acid, forming a water-soluble sulfonate salt, which will partition into the aqueous layer.

    • Scientist's Note: Do not use a strong base like NaOH, as this could potentially hydrolyze your desired product or other sensitive functional groups.

  • Repeat the aqueous wash (2-3 times) to ensure complete removal of the byproduct.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • The resulting crude product should be significantly enriched in the desired sulfonamide, which can then be further purified by crystallization or column chromatography.

Data Summary

Property2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonic acid
Molecular Formula C₁₀H₁₃ClN₂O₄SC₁₀H₁₄N₂O₅S
Molecular Weight 292.74 g/mol 274.29 g/mol
Functionality Electrophilic Sulfonyl ChlorideHydrophilic Sulfonic Acid
Reactivity Reacts with nucleophilesGenerally inert to nucleophiles
Acidity N/A (decomposes in water)Strongly acidic
Solubility Soluble in common organic solventsSoluble in water, polar solvents

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzene Sulfonyl Chloride. Retrieved from NJ.gov. [Link]

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from HoriazonChemical. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7369, Benzenesulfonyl chloride. Retrieved from PubChem. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from Organic Chemistry Portal. [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. [Link]

  • King, J. F., & Lee, T. W. S. (1981). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 103(24), 7245–7253. [Link]

  • Carey, J. S., et al. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 11(2), 314-316. [Link]

  • Robertson, R. E., & Laughton, P. M. (1979). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 57(19), 2541-2547. [Link]

  • King, J. F., et al. (1993). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 71(8), 1182-1191. [Link]

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from Organic Syntheses. [Link]

Sources

improving yield in sulfonamide synthesis with CAS 680618-13-7

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help improve reaction yields and purity. While the principles discussed here are broadly applicable, they are particularly relevant for complex sulfonamide targets.

Introduction to Sulfonamide Synthesis

The synthesis of sulfonamides is a cornerstone reaction in medicinal chemistry and drug discovery.[1] The most common method involves the reaction of a sulfonyl chloride with a primary or secondary amine.[2][3] Despite its ubiquity, this reaction can be plagued by issues such as low yields, challenging purifications, and unwanted side reactions. This guide provides a systematic approach to troubleshooting and optimizing your sulfonamide synthesis.

Troubleshooting Guide

This section addresses common problems encountered during sulfonamide synthesis in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Question 1: Why is my sulfonamide yield consistently low?

Answer:

Low yields in sulfonamide synthesis can be attributed to several factors, often related to the reactivity of the starting materials and the reaction conditions.

  • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to moisture, which leads to their hydrolysis into the corresponding and unreactive sulfonic acid.[4] This is a primary cause of reduced yield.

  • Side Reactions: The formation of byproducts can significantly lower the yield of the desired sulfonamide. A common side reaction with primary amines is the formation of a double-sulfonated product, a sulfonimide.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical. An unsuitable base may not be strong enough to effectively scavenge the HCl generated during the reaction, leading to protonation of the amine and a halt in the reaction. The solvent can influence the solubility of reactants and the overall reaction rate.

  • Steric Hindrance: Sterically hindered amines or sulfonyl chlorides can react slowly, leading to incomplete conversion and lower yields.

Solutions to Improve Yield:

ParameterRecommendationRationale
Reaction Conditions Maintain strictly anhydrous conditions by using oven-dried glassware and anhydrous solvents.[4]Prevents the hydrolysis of the highly moisture-sensitive sulfonyl chloride.
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Minimizes exposure to atmospheric moisture.
Reagents Use a non-nucleophilic base such as triethylamine or pyridine.Effectively scavenges HCl without competing with the amine nucleophile.
For primary amines, consider using a slight excess of the amine to act as both reactant and base.Can drive the reaction to completion and avoid the need for an additional base.
Temperature Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.Helps to control the initial exothermic reaction and minimize side product formation. For less reactive substrates, gentle heating may be necessary.[5]
Order of Addition Add the sulfonyl chloride solution dropwise to a solution of the amine and base.This ensures the amine is always in excess relative to the sulfonyl chloride, minimizing the formation of the double-sulfonated byproduct.

Question 2: I am observing multiple spots on my TLC plate that are difficult to separate. What are these impurities and how can I minimize them?

Answer:

The presence of multiple spots on a TLC plate indicates a mixture of products and unreacted starting materials. Common impurities in sulfonamide synthesis include:

  • Unreacted Amine and Sulfonyl Chloride: Incomplete reaction will leave starting materials in the mixture.

  • Sulfonic Acid: Formed from the hydrolysis of the sulfonyl chloride.

  • Sulfonimide: The double-sulfonated byproduct formed from primary amines.

  • Polymerization Products: In some cases, side reactions can lead to polymeric materials.

Strategies for Minimizing Impurities:

  • Optimize Stoichiometry: Carefully control the molar ratio of your reactants. A 1:1 ratio of amine to sulfonyl chloride is typical, with 1.1 to 1.5 equivalents of base.

  • Purify Starting Materials: Ensure the purity of your amine and sulfonyl chloride before starting the reaction. Impurities in the starting materials will carry through to the final product mixture.

  • Controlled Addition: As mentioned previously, slow, controlled addition of the sulfonyl chloride can significantly reduce the formation of the sulfonimide byproduct.

  • Alternative Synthetic Routes: If the standard method consistently produces hard-to-separate impurities, consider alternative synthetic strategies. For instance, sulfonamides can also be synthesized from sulfonic acids or their sodium salts, which can sometimes offer better functional group tolerance and higher yields.[6] Another approach is the use of sulfur dioxide surrogates like DABSO in palladium-catalyzed reactions.[7]

Question 3: My reaction seems to have stalled and is not going to completion. What could be the cause?

Answer:

A stalled reaction is a common issue, often pointing to a problem with the reagents or reaction conditions.

  • Insufficient Base: If the HCl generated is not effectively neutralized, the amine will be protonated to its non-nucleophilic ammonium salt, stopping the reaction.

  • Poor Solubility: If one of the reactants has poor solubility in the chosen solvent, the reaction rate will be significantly reduced.

  • Deactivation of Amine: Electron-withdrawing groups on the amine can decrease its nucleophilicity, making the reaction sluggish.

  • Steric Hindrance: As mentioned before, bulky groups on either the amine or the sulfonyl chloride can slow down the reaction.

Troubleshooting a Stalled Reaction:

  • Add More Base: If you suspect insufficient base is the issue, adding another equivalent may restart the reaction.

  • Change the Solvent: If solubility is a problem, try a different solvent or a solvent mixture. Dichloromethane, tetrahydrofuran, and acetonitrile are common choices.

  • Increase the Temperature: For unreactive starting materials, gentle heating can help to drive the reaction to completion. However, be cautious as this can also promote side reactions.

  • Consider a Catalyst: For particularly challenging couplings, a catalyst such as indium can be used to facilitate the reaction.[6]

Experimental Workflow for Sulfonamide Synthesis

Below is a generalized workflow for a typical sulfonamide synthesis.

Sulfonamide Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dry Glassware reagents Prepare Anhydrous Reagents start->reagents dissolve Dissolve Amine and Base reagents->dissolve add Add Sulfonyl Chloride Dropwise at 0°C dissolve->add react Stir at Room Temperature add->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography or Recrystallization dry->purify characterize Characterize Product purify->characterize

Caption: General workflow for sulfonamide synthesis.

Detailed Protocol: General Synthesis of a Sulfonamide

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of inert gas.

    • Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride:

    • Dissolve the sulfonyl chloride (1.05 eq) in a small amount of the same anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench by adding water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water, 1M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate (to remove any sulfonic acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization.[8][9]

Troubleshooting Decision Tree

This decision tree can help diagnose and solve common issues during your synthesis.

Sulfonamide Troubleshooting start Low Yield or Stalled Reaction? check_moisture Are conditions anhydrous? start->check_moisture yes_moisture Yes check_moisture->yes_moisture Yes no_moisture No check_moisture->no_moisture No check_base Is the base appropriate and sufficient? yes_moisture->check_base improve_anhydrous Action: Use oven-dried glassware and anhydrous solvents. no_moisture->improve_anhydrous yes_base Yes check_base->yes_base Yes no_base No check_base->no_base No check_temp Is the temperature optimal? yes_base->check_temp improve_base Action: Use a non-nucleophilic base (1.2-1.5 eq) or switch to a stronger base. no_base->improve_base yes_temp Yes check_temp->yes_temp Yes no_temp No check_temp->no_temp No check_solubility Are all reactants soluble? yes_temp->check_solubility improve_temp Action: For slow reactions, try gentle heating. For fast, exothermic reactions, maintain low temperature. no_temp->improve_temp yes_solubility Yes check_solubility->yes_solubility Yes no_solubility No check_solubility->no_solubility No final_consideration Consider alternative synthetic routes if issues persist. yes_solubility->final_consideration improve_solvent Action: Change to a different solvent or use a co-solvent. no_solubility->improve_solvent

Caption: Troubleshooting decision tree for sulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify my sulfonamide?

A1: The purification method depends on the physical properties of your compound.

  • Column Chromatography: This is the most common method for purifying sulfonamides. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a good starting point for elution.[9]

  • Recrystallization: If your sulfonamide is a solid, recrystallization can be a very effective method for obtaining highly pure material.[8] Common solvent systems include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.

  • Acid-Base Extraction: The acidic proton on the sulfonamide nitrogen allows for purification by acid-base extraction in some cases. The sulfonamide can be deprotonated with a base (e.g., NaOH) to form a water-soluble salt, which can be washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified to precipitate the pure sulfonamide.

Q2: Can I use aqueous ammonia to synthesize a primary sulfonamide?

A2: While it is possible to use aqueous or gaseous ammonia, it can be challenging to handle and may lead to side reactions.[1] Using an ammonia surrogate is often more convenient and can lead to cleaner reactions.

Q3: Are there "greener" methods for sulfonamide synthesis?

A3: Yes, there is a growing interest in developing more environmentally friendly methods for sulfonamide synthesis. These include:

  • Catalytic Methods: The use of catalysts, such as copper or palladium, can enable reactions under milder conditions and with a broader substrate scope.[7]

  • One-Pot Syntheses: Combining multiple reaction steps into a single pot reduces solvent waste and purification steps.[6]

  • Electrochemical Synthesis: This emerging technique can reduce the need for chemical oxidants and reductants, leading to a more sustainable process.[10]

  • Mechanochemistry: Performing reactions by grinding solids together can eliminate the need for bulk solvents.[7]

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the structure of your molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

  • Infrared (IR) Spectroscopy: Can identify the characteristic S=O stretches of the sulfonyl group and the N-H stretch of the sulfonamide.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of your final compound.

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Liu, et al. (2024).
  • Taneja, A., & Sharma, S. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 37(10), 2535-2552.
  • The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. (2024).
  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9311-9316.
  • Feng, Y., & Wu, J. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32986-32999.
  • Douglas, J. T., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(38), 20957-20963.
  • US2777844A. (1957). Sulfonamide purification process.
  • Bahrami, K., Khodaei, M. M., & Kiani, M. (2010). High yielding protocol for direct conversion of thiols to sulfonyl chlorides and sulfonamides. Tetrahedron Letters, 51(15), 1921-1923.
  • Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111-4113.
  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

Sources

how to avoid hydrolysis of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Hydrolysis

Introduction: 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the sulfonylurea class of anti-diabetic drugs such as Glibenclamide. The presence of the highly reactive sulfonyl chloride group makes this compound exceptionally susceptible to hydrolysis, a process that can significantly impact reaction yields, purity of the final product, and overall experimental reproducibility. This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and detailed protocols to effectively mitigate the hydrolysis of this critical reagent.

Troubleshooting Guide: Hydrolysis of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl Chloride

This section addresses common issues encountered during the handling and use of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride, with a focus on identifying and resolving problems related to hydrolysis.

Question 1: My reaction yield is consistently low, and I suspect hydrolysis of the starting material. What are the primary causes?

Answer: Low yields in reactions involving 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride are frequently attributable to the premature hydrolysis of the sulfonyl chloride functional group. The primary culprit is exposure to water, which can be introduced from several sources:

  • Atmospheric Moisture: The most common source of water is ambient humidity. Sulfonyl chlorides can readily react with moisture in the air, especially during weighing and transfer.

  • Residual Water in Solvents: Even anhydrous-grade solvents can contain trace amounts of water that can accumulate over time, especially if not stored and handled properly.

  • Contaminated Glassware and Equipment: Glassware that has not been properly dried will have a thin film of adsorbed moisture on its surface, which is sufficient to initiate hydrolysis.[1][2][3]

  • Impurities in Reagents: Other reagents used in the reaction mixture may contain residual water.

Question 2: I observe the formation of a white precipitate in my reaction mixture that is not my desired product. Could this be related to hydrolysis?

Answer: Yes, the formation of an unexpected white precipitate is a strong indicator of hydrolysis. When 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride hydrolyzes, it forms the corresponding 2-ethoxy-5-(3-methyl-ureido)-benzenesulfonic acid. This sulfonic acid is often a crystalline solid with limited solubility in many organic solvents, leading to its precipitation from the reaction mixture. The other product of hydrolysis is hydrochloric acid (HCl), which can also lead to the formation of hydrochloride salts of any basic compounds in your reaction, potentially causing them to precipitate.

Question 3: My analytical data (e.g., NMR, LC-MS) of the crude reaction mixture shows a significant amount of a byproduct with a mass corresponding to the hydrolyzed sulfonyl chloride. How can I confirm this and prevent it in future experiments?

Answer: The presence of a species with the molecular weight of the corresponding sulfonic acid is a definitive sign of hydrolysis. To confirm, you can compare the retention time and mass spectrum with a standard of the sulfonic acid, if available.

To prevent this in the future, a stringent adherence to anhydrous techniques is paramount. This includes:

  • Working under an Inert Atmosphere: All manipulations of the sulfonyl chloride should be performed under a dry, inert atmosphere such as nitrogen or argon.[4][5] This can be achieved using a glove box or Schlenk line techniques.

  • Using Dry Solvents and Reagents: Employ freshly distilled or commercially available anhydrous solvents. Ensure all other reagents are thoroughly dried before use.

  • Properly Dried Glassware: All glassware must be oven-dried (typically at 125-140°C overnight) and cooled under a stream of inert gas immediately before use.[1][2][3]

Experimental Protocol: Inert Atmosphere Handling of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl Chloride

This protocol outlines the best practices for handling 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride to minimize the risk of hydrolysis.

Materials:

  • 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride (stored in a desiccator under inert gas)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, THF, freshly distilled or from a solvent purification system)

  • Oven-dried glassware (reaction flask, dropping funnel, condenser, etc.)

  • Schlenk line or glove box

  • Inert gas source (dry nitrogen or argon)

  • Septa, needles, and cannulas

Procedure:

  • Glassware Preparation:

    • Thoroughly clean and dry all glassware in an oven at a minimum of 125°C for at least 4 hours, or preferably overnight.[1][2][3]

    • Assemble the glassware hot and immediately place it under a positive pressure of inert gas. Allow the glassware to cool to room temperature under the inert atmosphere.

  • Inerting the Reaction Setup:

    • Assemble the reaction apparatus (e.g., a three-necked flask with a condenser and a dropping funnel) and connect it to the Schlenk line.

    • Perform at least three vacuum/inert gas backfill cycles to remove any residual air and moisture from the apparatus.[4][5]

  • Weighing and Transferring the Sulfonyl Chloride:

    • In a Glove Box (Preferred Method): Weigh the required amount of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride directly into the reaction flask inside the glove box. Seal the flask before removing it from the glove box.

    • On the Benchtop (with care): If a glove box is not available, weigh the sulfonyl chloride into a small, oven-dried vial with a septum. Quickly cap the vial. Purge the vial with inert gas using a needle connected to the inert gas line. The sulfonyl chloride can then be transferred as a solution via a cannula or syringe.

  • Dissolution and Reaction:

    • Add the anhydrous solvent to the reaction flask containing the sulfonyl chloride under a positive pressure of inert gas.

    • Maintain a gentle flow of inert gas through the apparatus for the duration of the reaction.

    • Any subsequent reagents should be added via syringe or cannula through a septum.

Hydrolysis Reaction Mechanism

The hydrolysis of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride proceeds through a nucleophilic substitution reaction at the sulfur atom.

Hydrolysis_Mechanism SulfonylChloride 2-Ethoxy-5-(3-methyl-ureido)- benzenesulfonyl chloride TransitionState Transition State SulfonylChloride->TransitionState Nucleophilic attack by H₂O Water H₂O Water->TransitionState SulfonicAcid 2-Ethoxy-5-(3-methyl-ureido)- benzenesulfonic acid TransitionState->SulfonicAcid Loss of Cl⁻ HCl HCl TransitionState->HCl

Figure 1. The hydrolysis of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: How should I store 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride to ensure its long-term stability?

A1: To ensure the long-term stability of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride, it should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator containing a suitable drying agent (e.g., Drierite, silica gel). For optimal stability, store the container under an inert atmosphere of nitrogen or argon.

Q2: Can I use a solvent that has been opened previously if it is labeled "anhydrous"?

A2: It is not recommended. Once a bottle of anhydrous solvent is opened, it can begin to absorb atmospheric moisture. For reactions that are highly sensitive to water, it is best to use a freshly opened bottle of anhydrous solvent or to use solvent from a solvent purification system.

Q3: What is the impact of the hydrochloric acid generated during hydrolysis on my reaction?

A3: The in-situ generation of hydrochloric acid (HCl) can have several detrimental effects on your reaction. If your desired product or other reagents are acid-sensitive, the HCl can cause decomposition or unwanted side reactions. For instance, the urea functional group in the molecule can be susceptible to acid-catalyzed degradation under certain conditions.[6][7] Additionally, if your reaction mixture contains basic compounds, the HCl will react with them to form hydrochloride salts, which may alter their reactivity and solubility.

Q4: Are there any visual cues that my 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride has started to hydrolyze?

A4: A pure sample of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride should be a crystalline solid. If the material appears clumpy, has a sticky consistency, or if you observe a faint smell of HCl, it is likely that some degree of hydrolysis has occurred.

Analytical Methods for Detecting Hydrolysis

Several analytical techniques can be employed to detect and quantify the extent of hydrolysis of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride.

Analytical TechniquePrincipleKey Parameters & Considerations
High-Performance Liquid Chromatography (HPLC) Separation of the sulfonyl chloride from its sulfonic acid hydrolysis product based on polarity.Column: C18 reverse-phase column. Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically effective. Detector: UV detector (the aromatic ring provides a chromophore).
Titration The hydrochloric acid produced during hydrolysis can be titrated with a standardized base (e.g., NaOH).This method quantifies the extent of hydrolysis that has already occurred. It is a simple and cost-effective method for determining the purity of a bulk sample.
Conductivity Measurement The hydrolysis of a sulfonyl chloride produces ions (H⁺, Cl⁻, and the sulfonate anion), leading to an increase in the conductivity of the solution.[8]This technique is particularly useful for kinetic studies to monitor the rate of hydrolysis in real-time.
Nuclear Magnetic Resonance (NMR) Spectroscopy The proton and carbon chemical shifts of the sulfonyl chloride and the sulfonic acid will be different, allowing for their differentiation and quantification.¹H NMR can be used to monitor the disappearance of the starting material and the appearance of the hydrolysis product.

References

  • Robertson, R. E. (1971). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(10), 1641-1649.
  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Lilov, M. E., & Kirilov, P. P. (2019). Stability of Urea Solutions in Presence of Mineral Acids and Their Ammonium Salts. Journal of Chemical Technology and Metallurgy, 54(1), 123-130.
  • Alonso, D. A., & Baeza, A. (2025).
  • van der Vlugt, J. I. (2008). Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry.
  • Blacker, A. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 642-648.
  • Seredyuk, M. (2025). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry.
  • Google Patents. (n.d.). The assay method of chlorosulfuric acid in thionyl chloride.
  • Katsuki, T., & Su, K. (1969). The mechanism of the hydrolysis of benzyl chloride. Journal of the Research Institute for Catalysis, Hokkaido University, 17(2), 104-111.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents. Technical Bulletin AL-134.
  • Akram, M. N., & Ahmed, S. (2000). Stability of urea in solution and pharmaceutical preparations. Journal of Pharmaceutical Sciences, 89(7), 945-951.
  • Organic Chemistry Portal. (n.d.). Reduction of Sulfonyl Chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3).
  • Royal Society of Chemistry. (2025).
  • Wikipedia. (n.d.). Urea. Retrieved from [Link]

  • King, J. F., & Lee, T. W. S. (1971). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 49(22), 3724-3735.
  • Verma, B. C., et al. (1986). Titrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry, 25A(10), 952-953.
  • Zhang, Y., et al. (2020). Stabilization of the hindered urea bond through de-tert-butylation.
  • Ashenhurst, J. (n.d.). Reactions and Mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134.
  • ResearchGate. (2025).
  • Google Patents. (n.d.). Process for the preparation of substituted benzene sulfonyl chlorides.
  • Moody, C. J., & Taylor, R. J. K. (Eds.). (2016). Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.

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Technical Support Center: Scaling Up Reactions with 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals working with 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to address challenges encountered during the scaling up of reactions involving this key intermediate, particularly in the synthesis of sulfonylurea compounds like Glibenclamide.

Introduction: The Chemistry and Challenges of a Key Intermediate

2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride is a vital building block in the synthesis of second-generation sulfonylurea drugs, which are widely used in the treatment of type 2 diabetes mellitus.[1] Its molecular structure, featuring an ethoxy group, a methyl-ureido moiety, and a reactive sulfonyl chloride, presents unique opportunities and challenges in chemical synthesis, especially during scale-up.

The primary reaction of this intermediate involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, forming a stable sulfonamide bond.[2][3][4] While this reaction is generally efficient on a lab scale, scaling up can introduce issues related to solubility, reaction kinetics, impurity profiles, and product isolation. This guide provides a structured approach to understanding and overcoming these challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when working with 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride.

Q1: What are the primary safety precautions I should take when handling 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride?

A1: 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride is a sulfonyl chloride, and as such, it should be handled with care in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. It is also sensitive to moisture and will hydrolyze, releasing hydrochloric acid. Therefore, it should be stored in a tightly sealed container in a dry, cool place.[5][6]

Q2: My reaction yield is significantly lower upon scaling up. What are the likely causes?

A2: A drop in yield during scale-up can be attributed to several factors:

  • Inadequate Mixing: In larger reaction vessels, achieving homogeneous mixing is more challenging. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your stirring is vigorous and efficient for the vessel size.

  • Slower Heat Transfer: Larger volumes have a smaller surface-area-to-volume ratio, making both heating and cooling less efficient. This can lead to poor temperature control, which can increase the rate of decomposition or side reactions.

  • Hydrolysis of the Sulfonyl Chloride: 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride is susceptible to hydrolysis, especially in the presence of moisture. Ensure all your reagents, solvents, and glassware are scrupulously dry. The use of anhydrous solvents is highly recommended.

  • Side Reactions of the Ureido Group: While generally stable, the ureido group can undergo side reactions under harsh conditions, such as high temperatures or extreme pH.

Q3: I am observing a significant amount of an insoluble white solid in my reaction mixture. What could it be?

A3: The most likely culprit for an insoluble white solid is the corresponding sulfonic acid, formed from the hydrolysis of the sulfonyl chloride. This is a common issue, particularly if there is residual moisture in your starting materials or solvent. You can confirm its identity by isolating it and analyzing it by techniques such as NMR or IR spectroscopy. To mitigate this, ensure all components of your reaction are anhydrous.

Q4: What is the optimal solvent for reacting 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride with an amine?

A4: The choice of solvent is critical for reaction success. Aprotic solvents are generally preferred to minimize hydrolysis of the sulfonyl chloride. Common choices for similar reactions on an industrial scale include acetone and ethyl acetate.[7] For laboratory-scale synthesis, tetrahydrofuran (THF) and dichloromethane (DCM) are also frequently used.[8] The ideal solvent will dissolve both the sulfonyl chloride and the amine, facilitating a homogeneous reaction. A solubility table for the starting material is provided in Section 3.

Q5: How can I effectively remove unreacted 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride and its sulfonic acid byproduct from my final product?

A5: A common and effective method is a basic aqueous workup. By washing the organic reaction mixture with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution), the unreacted sulfonyl chloride will be hydrolyzed to the corresponding sulfonic acid, which will then be deprotonated to form a water-soluble sulfonate salt. This salt will partition into the aqueous layer and can be separated. The desired sulfonamide product, being less acidic, will typically remain in the organic layer. Subsequent purification by recrystallization or column chromatography is often necessary to achieve high purity.[9]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the scale-up of reactions with 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride.

Problem 1: Low or Inconsistent Yield
Symptom Possible Cause Troubleshooting Steps & Rationale
Reaction appears sluggish or incomplete (TLC analysis).Insufficient Reaction Temperature: The reaction may be too slow at the initial temperature.Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress by TLC. Be cautious not to overheat, as this can lead to decomposition.
Significant amount of starting material remains after extended reaction time.Poor Solubility of Reactants: One or both reactants may not be fully dissolved at the reaction concentration.- Increase the solvent volume to improve solubility. - Consider a different solvent system. A table of solubility for the starting material is provided in Section 3. - Gentle heating can also improve solubility, but must be balanced against the risk of side reactions.
Formation of a significant amount of a polar, water-soluble byproduct.Hydrolysis of the Sulfonyl Chloride: Presence of water in the reaction.[10][11]- Use anhydrous solvents and reagents. Solvents should be freshly distilled from a suitable drying agent. - Dry all glassware in an oven before use. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Problem 2: Product Purification Challenges
Symptom Possible Cause Troubleshooting Steps & Rationale
Product is difficult to crystallize or oils out during crystallization.Presence of Impurities: Impurities can inhibit crystal lattice formation.- Perform a thorough aqueous workup to remove ionic impurities. - Consider a pre-purification step, such as a quick filtration through a plug of silica gel, to remove baseline impurities. - Experiment with different recrystallization solvents. For Glibenclamide, solvents such as ethanol, methanol, and aqueous mixtures of DMSO, NMP, or 1,4-dioxane have been reported.[7][12][13]
Final product contains residual starting material or the corresponding sulfonic acid.Inefficient Workup or Purification: The workup may not be effectively removing these impurities.- Increase the volume or concentration of the basic wash during the workup. - Ensure vigorous mixing during the extraction to maximize the removal of the sulfonate salt. - For stubborn cases, a second basic wash may be necessary. - Optimize the recrystallization solvent system to selectively precipitate the desired product while leaving impurities in the mother liquor.
Product has a persistent color.Formation of Colored Byproducts: High reaction temperatures or prolonged reaction times can lead to the formation of colored impurities.- Reduce the reaction temperature and/or time. - Consider treating the crude product with activated carbon during the recrystallization process to adsorb colored impurities.[7]

Section 3: Experimental Protocols & Data

This section provides detailed experimental protocols for the synthesis of a sulfonylurea, along with relevant data to aid in experimental design.

Protocol 1: Synthesis of N-(Cyclohexyl)-2-ethoxy-5-(3-methyl-ureido)-benzenesulfonamide (A Glibenclamide Analog)

This protocol is a representative procedure for the reaction of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride with an amine.

Materials:

  • 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride

  • Cyclohexylamine

  • Triethylamine (or another suitable base)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride (1.0 eq) in anhydrous THF.

  • Addition of Amine and Base: To the stirred solution, add triethylamine (1.1 eq) followed by the dropwise addition of cyclohexylamine (1.05 eq) via the dropping funnel over 15-20 minutes. Maintain the reaction temperature at 0-5 °C using an ice bath.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench by the slow addition of 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure sulfonamide.

Solubility of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride
SolventSolubility
Tetrahydrofuran (THF)Soluble
AcetoneSoluble
AcetonitrileSoluble
Dichloromethane (DCM)Soluble
N,N-Dimethylformamide (DMF)Soluble
WaterInsoluble, reacts

Note: This data is qualitative and intended for initial solvent screening.

Section 4: Visualizing the Workflow

Diagram 1: General Workflow for Sulfonylurea Synthesis and Purification

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification Reaction Setup Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Anhydrous Conditions Reaction Monitoring Reaction Monitoring Reagent Addition->Reaction Monitoring TLC Quenching Quenching Reaction Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Remove Impurities Drying & Concentration Drying & Concentration Washing->Drying & Concentration Recrystallization Recrystallization Drying & Concentration->Recrystallization Crude Product Isolation & Drying Isolation & Drying Recrystallization->Isolation & Drying Characterization Characterization Isolation & Drying->Characterization Pure Product

Caption: A typical workflow for the synthesis and purification of sulfonylureas.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed Check_TLC Analyze TLC of Crude Reaction Mixture Start->Check_TLC High_SM High Amount of Starting Material? Check_TLC->High_SM Polar_Byproduct Significant Polar Byproduct? Increase_T_Time Increase Temperature/Time High_SM->Increase_T_Time Yes Check_Solubility Check Reactant Solubility High_SM->Check_Solubility Yes High_SM->Polar_Byproduct No Anhydrous Ensure Anhydrous Conditions Polar_Byproduct->Anhydrous Yes Other_Issues Investigate Other Side Reactions Polar_Byproduct->Other_Issues No

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Sigma-Aldrich. Safety Data Sheet for 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride.
  • CN106278960A - A kind of synthesis technique of glibenclamide.
  • Rogić, M., & Stilinović, V. (2012). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 794-798.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Correlation of Solubility Thermodynamics of Glibenclamide with Recrystallization and In Vitro Release Profile. Pharmaceuticals, 15(2), 249. [Link]

  • This cit
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  • CN105111113A - Refining method for producing glibenclamide.
  • This cit
  • Anderson, J. C., et al. (2014). Syntheses and structures of two benzoyl amides: 2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide and 2-chloro-N-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4-ethoxy-3,5-dimethoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1187–o1191. [Link]

  • Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(12), 2155-2162.
  • This cit
  • This cit
  • Abdel-Aziz, A. A.-M., et al. (2021). Design, Synthesis, Molecular Modeling and Anti-Hyperglycemic Evaluation of Quinazoline-Sulfonylurea Hybrids as Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and Sulfonylurea Receptor (SUR) Agonists. Molecules, 26(16), 4958. [Link]

  • This cit
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  • Vedantu. An amine on reaction with benzene sulphonyl chloride. [Link]

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  • Organic Syntheses Procedure. n-chlorocyclohexylideneimine. [Link]

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  • Chemistry LibreTexts. Amine Reactions. [Link]

  • BYJU'S. Hinsberg Reagent And Test. [Link]

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Technical Support Center: Managing Exothermic Reactions of Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for handling sulfonyl chlorides. Reactions involving sulfonyl chlorides, such as the formation of sulfonamides, are fundamental in pharmaceutical and chemical development. However, their high reactivity presents significant thermal hazards that must be understood and controlled to ensure operational safety and experimental success.[1]

This guide is structured to provide direct, actionable answers to common issues encountered in the lab. It is divided into a Troubleshooting Guide for immediate problem-solving and a Frequently Asked Questions (FAQs) section for a deeper understanding of the underlying principles.

Troubleshooting Guide: Immediate In-situ Problems

This section addresses critical, time-sensitive issues that can arise during a reaction.

Q1: My reaction temperature is rising uncontrollably, and the cooling bath can't keep up. What should I do?

Probable Cause: This indicates a potential thermal runaway. The rate of heat generation from the reaction is exceeding the rate of heat removal by the cooling system. This is common in sulfonamide formations, which are highly exothermic.[1][2] The accumulation of unreacted sulfonyl chloride, often due to poor mixing or too rapid addition, can lead to a sudden, rapid increase in reaction rate and heat output.[3]

Recommended Action Plan:

  • Stop Reagent Addition: Immediately cease the addition of the sulfonyl chloride or amine.

  • Enhance Cooling: If possible, switch to a more powerful cooling bath (e.g., dry ice/acetone from an ice/water bath). Increase the surface area for cooling by adding a compatible, pre-chilled solvent if the reaction volume allows.

  • Prepare for Quench: If the temperature continues to rise and approaches the boiling point of the solvent, a controlled quench is necessary. Have a pre-chilled, appropriate quenching solution ready.

  • Execute Controlled Quench: Slowly add a quenching agent (see Table 1) to the reaction mixture. Never add the reaction mixture to the quench solution, as this can cause the quench itself to boil uncontrollably. Monitor the temperature closely during the quench.

  • Alert Personnel: Inform colleagues and safety personnel of the situation. Be prepared to evacuate if the reaction cannot be brought under control.

Diagram 1: Decision Tree for Thermal Excursion Event

G Start Uncontrolled Temperature Rise Detected StopAddition Immediately Stop Reagent Addition Start->StopAddition EnhanceCooling Enhance External Cooling (e.g., Dry Ice Bath) StopAddition->EnhanceCooling AssessTemp Is Temperature Stabilizing? EnhanceCooling->AssessTemp Controlled Situation Controlled. Monitor and Re-evaluate Protocol. AssessTemp->Controlled  Yes PrepareQuench Prepare Pre-Chilled Quenching Solution AssessTemp->PrepareQuench No   ExecuteQuench Execute Slow, Controlled Addition of Quench Agent to Reaction PrepareQuench->ExecuteQuench Alert Alert Safety Personnel. Prepare for Evacuation. ExecuteQuench->Alert

Caption: Decision-making workflow for an exothermic event.

Q2: I've quenched my reaction, but now there's a large amount of gas evolving and a visible plume. What is happening?

Probable Cause: You are likely observing the vigorous reaction of unreacted sulfonyl chloride with the aqueous quench solution. This hydrolysis is also highly exothermic and produces corrosive hydrogen chloride (HCl) gas, which can appear as a fuming plume as it contacts atmospheric moisture.[4][5] The use of a basic quench solution like sodium bicarbonate will produce both HCl (from hydrolysis) and carbon dioxide (from neutralization), increasing the gas evolution.

Recommended Action Plan:

  • Ensure Adequate Ventilation: Confirm the reaction is taking place in a high-performance fume hood with the sash at the lowest practical position.

  • Control Addition Rate: Slow down the rate of quench addition to manage the rate of gas evolution.

  • Use a Scrubber: If available, vent the reaction vessel through a gas scrubber containing a basic solution (e.g., aqueous NaOH) to neutralize the HCl gas before it enters the fume hood exhaust.

  • Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat. For large-scale reactions, having access to a respirator may be necessary.

Frequently Asked Questions (FAQs)

This section provides deeper insights into the planning and execution of reactions involving sulfonyl chlorides.

Q3: How do I select the appropriate quenching agent for my sulfonyl chloride reaction?

Causality: The choice of a quenching agent is a critical decision that balances reactivity, byproducts, and safety. The ideal agent should react quickly enough to consume the sulfonyl chloride but not so exothermically that it creates a secondary hazard. The solubility and ease of removal of the resulting quenched species are also key considerations.[6]

Selection Guide:

  • Water/Aqueous Bicarbonate: Commonly used but can be hazardous.[6] The hydrolysis is very exothermic and biphasic, which can lead to poor heat transfer and accumulation of unreacted reagent at the interface, creating a risk of a delayed runaway reaction.[3] Vigorous stirring is essential.[6]

  • Alcohols (e.g., Isopropanol, Methanol): Generally a safer choice. The alcoholysis reaction to form a sulfonate ester is typically less exothermic than hydrolysis. The resulting sulfonate ester is often easier to remove during workup than the corresponding sulfonic acid.

  • Dilute Amines (e.g., Aqueous Ammonia): Reacts very quickly to form a sulfonamide. This can be a good option if the resulting sulfonamide is easily separable from the desired product.

Table 1: Comparison of Common Quenching Agents

Quenching AgentRelative Reactivity/ExothermKey ByproductsAdvantagesDisadvantages
Water (H₂O)HighR-SO₃H, HClInexpensive, readily availableHighly exothermic, generates corrosive HCl gas, biphasic issues[3][4]
Aq. NaHCO₃ / NaOHVery HighR-SO₃Na, CO₂, HClNeutralizes acid byproductsVery high exotherm, significant gas evolution (CO₂), biphasic issues[6]
Isopropanol (IPA)ModerateR-SO₃-iPr, HClLess exothermic than water, homogenous quench possibleIntroduces another organic component
Methanol (MeOH)Moderate-HighR-SO₃Me, HClLess exothermic than water, homogenous quench possibleMore volatile than IPA

Q4: What are the most critical parameters to control when scaling up a sulfonylation reaction?

Causality: Scaling up a chemical reaction is not linear. The volume of a reactor increases by the cube of its dimension (r³), while the surface area available for heat exchange only increases by the square (r²). This fundamental geometric principle means that a reaction that was easily controlled on a 1-gram scale can become a dangerous runaway on a 1-kilogram scale without proper engineering controls.

Key Scale-Up Parameters:

  • Heat Transfer: Ensure the reactor has sufficient cooling capacity. This involves calculating the heat of reaction (ΔHrxn) through methods like reaction calorimetry (RC1) and ensuring the reactor's heat transfer coefficient (U) and surface area (A) are adequate.

  • Addition Rate: The rate of addition of the limiting reagent (usually the sulfonyl chloride) must be strictly controlled. The goal is to match the rate of heat generation with the rate of heat removal, maintaining a safe internal temperature. This is known as operating under "reaction control" rather than "accumulation control."

  • Agitation: Efficient stirring is crucial to ensure rapid mixing and prevent localized "hot spots" where reagents can concentrate and react uncontrollably. It also improves heat transfer to the reactor walls.[6]

  • Thermal Hazard Assessment: Before any scale-up, perform a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of any decomposition reactions for reactants, products, and intermediates.

Diagram 2: Workflow for Safe Reaction Scale-Up

G cluster_0 Lab Scale (<5g) cluster_1 Safety Assessment cluster_2 Pilot / Kilo-Lab Scale LabExp Initial Synthesis & Proof of Concept TLC_NMR Analytical Checks (TLC, NMR, LCMS) LabExp->TLC_NMR DSC DSC Analysis: Determine T_onset for decomposition TLC_NMR->DSC RC1 Reaction Calorimetry (RC1): Measure Heat of Reaction (ΔHrxn) & Heat Flow DSC->RC1 Model Model Heat Flow vs. Reactor Cooling Capacity RC1->Model Protocol Develop Scale-Up Protocol: - Controlled Addition Rate - Agitation Speed - Emergency Plan Model->Protocol ScaleUp Execute Controlled Scale-Up Protocol->ScaleUp

Caption: Logical progression from lab discovery to safe scale-up.

Q5: How does my choice of base and solvent affect the reaction exotherm?

Causality: The base and solvent are not passive components; they actively influence the reaction rate and thermal profile. The base scavenges the HCl produced, which is essential for driving the reaction to completion. However, the basicity and steric hindrance of the base can dramatically affect the reaction kinetics. The solvent's properties dictate the heat capacity of the system and the solubility of the components, both of which are critical for thermal management.

Detailed Protocol: A General Method for Controlled Sulfonamide Formation (Lab Scale)

This protocol assumes a standard reaction between an amine and a sulfonyl chloride using triethylamine as a base in dichloromethane (DCM).

  • Materials:

    • Amine (1.0 eq)

    • Triethylamine (TEA, 1.2 eq)

    • Sulfonyl Chloride (1.1 eq)

    • Dichloromethane (DCM), anhydrous

    • Isopropanol (for quenching)

    • Saturated aqueous NaHCO₃ solution

    • Brine

  • Equipment:

    • Three-neck round-bottom flask equipped with a magnetic stirrer, thermocouple for internal temperature monitoring, and a nitrogen inlet.

    • Addition funnel for the sulfonyl chloride solution.

    • Ice/water cooling bath.

  • Procedure:

    • Setup: Assemble the glassware and ensure it is dry. Purge the system with nitrogen.

    • Initial Charge: To the flask, add the amine and DCM. Begin stirring and cool the solution to 0 °C using the ice bath.

    • Base Addition: Add the triethylamine to the cooled amine solution.

    • Reagent Addition: Dissolve the sulfonyl chloride in a separate portion of DCM and charge it to the addition funnel. Add the sulfonyl chloride solution dropwise to the reaction flask over 30-60 minutes. Crucially, monitor the internal temperature and ensure it does not rise above 5-10 °C. Adjust the addition rate to maintain this temperature. A significant exotherm is expected.[7]

    • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or room temperature while monitoring its progress by TLC or LCMS.

    • Controlled Quench: Once the reaction is complete, cool the mixture back to 0 °C. Slowly add isopropanol to quench any unreacted sulfonyl chloride. A mild exotherm may be observed.

    • Workup: Transfer the mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

References

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Moody, T. J., & Rourke, F. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(6), 1253–1258. [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hone, C. A., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 5(6), 1042-1049. [Link]

  • Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Synthetic Communications, 41(16), 2378-2391. [Link]

  • Amines as Nucleophiles. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Sulfonation and Sulfation Processes. (n.d.). Chemithon. Retrieved from [Link]

  • Kandepi, V., et al. (2012). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 53(33), 4423–4425. [Link]

  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. (n.d.). Google Patents.
  • Robertson, R. E. (1965). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. Canadian Journal of Chemistry, 43(8), 2486-2491. [Link]

  • da Silva, F. M., et al. (2018). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Green Chemistry, 20(15), 3507-3514. [Link]

  • Sulfuryl chloride. (n.d.). Wikipedia. Retrieved from [Link]

  • Malet-Sanz, R., et al. (2016). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 1(3), 283-289. [Link]

  • Chatgilialoglu, C., et al. (1994). Sulfur-chlorine bond dissociation enthalpies in methane- and benzene-sulfonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (2), 357-360. [Link]

  • Hazardous Substance Fact Sheet - Sulfuryl Chloride. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Runaway reactions, case studies, lessons learned. (n.d.). ARIA. Retrieved from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

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Technical Support Center: Synthesis of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthesis. Our goal is to provide you with the field-proven insights and technical accuracy needed to ensure the purity and yield of your target compound.

The synthesis of this sulfonyl chloride, a key intermediate, typically involves the chlorosulfonation of the corresponding 1-ethoxy-4-(3-methylureido)benzene. While seemingly straightforward, this electrophilic aromatic substitution reaction is sensitive to reaction conditions and can lead to a variety of impurities that complicate purification and impact downstream applications. This guide provides a structured approach to identifying and mitigating these byproducts.

Troubleshooting Guide: Experimental Observations & Solutions

This section addresses specific issues you may encounter during your synthesis and analysis, presented in a question-and-answer format.

Question 1: During workup, I observe a significant amount of a water-soluble impurity, and my TLC/LC analysis shows a new, highly polar spot that remains at the baseline. What is this byproduct?

Answer: This is a classic and highly common issue. The observed byproduct is almost certainly the corresponding 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonic acid .

  • Causality: Sulfonyl chlorides are highly reactive electrophiles. The sulfur atom is susceptible to nucleophilic attack by water, leading to rapid hydrolysis.[1][2][3] This reaction is often unavoidable during aqueous workup steps or if there is residual moisture in the reaction setup.[4] The resulting sulfonic acid is significantly more polar than the sulfonyl chloride, explaining its behavior on TLC and its solubility in aqueous layers. The hydrolysis of a sulfonyl chloride molecule can produce four ions, making the system suitable for analysis by conductimetric methods if desired for kinetic studies.[2]

  • Troubleshooting & Mitigation:

    • Anhydrous Conditions: Ensure all glassware is thoroughly oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[4]

    • Controlled Workup: When quenching the reaction, pour the reaction mixture slowly onto crushed ice with vigorous stirring.[5] This keeps the temperature low, minimizing the rate of hydrolysis. The product often precipitates as a solid which can be quickly filtered.

    • Non-Aqueous Workup: If possible, consider a non-aqueous workup. This could involve removing the excess chlorosulfonic acid under reduced pressure (with appropriate safety precautions) and then dissolving the residue in a water-immiscible organic solvent for further purification.

    • Extraction: Perform extractions quickly and with cold brine to minimize contact time with the aqueous phase.

Question 2: My ¹H NMR spectrum is clean in the aliphatic region, but I see multiple sets of signals in the aromatic region, suggesting an isomeric byproduct. What could this be?

Answer: The presence of an isomeric byproduct is highly probable and stems from the directing effects of the substituents on the benzene ring during the electrophilic chlorosulfonation reaction.

  • Causality: The starting material, 1-ethoxy-4-(3-methylureido)benzene, has two activating, ortho-, para-directing groups.

    • The ethoxy group strongly directs ortho and para.

    • The ureido group also directs ortho and para.

    The desired product has the sulfonyl chloride group at the C2 position (ortho to the ethoxy group and meta to the ureido group). However, sulfonation can also occur at the C3 position (ortho to the ureido group and meta to the ethoxy group). While the ethoxy group is a more powerful activator, the formation of the C3 isomer, 4-Ethoxy-3-(3-methyl-ureido)-benzenesulfonyl chloride , can occur. The ratio of these isomers is highly dependent on reaction conditions such as temperature and the amount of chlorosulfonic acid used.[6][7]

  • Troubleshooting & Mitigation:

    • Temperature Control: Run the reaction at a low temperature (e.g., 0-5 °C) during the addition of the substrate to the chlorosulfonic acid. This often increases the regioselectivity of the reaction.[5]

    • Stoichiometry: Using a minimal excess of chlorosulfonic acid can sometimes help reduce the formation of undesired isomers and di-sulfonated byproducts.

    • Purification: Careful column chromatography or recrystallization is typically required to separate these isomers. Their polarity is often very similar, so a high-resolution separation system may be necessary.

Question 3: My mass spectrometry results show a high molecular weight peak that doesn't correspond to my product or a simple dimer. What other byproducts might be forming?

Answer: Besides hydrolysis and isomerization, other condensation and side reactions can occur, particularly if the reaction temperature is not well-controlled. Two likely candidates are the corresponding sulfone and disulfide byproducts.[1]

  • Causality:

    • Sulfone Formation: This can occur through the reaction of the desired sulfonyl chloride product with another molecule of the starting material (1-ethoxy-4-(3-methylureido)benzene) in a Friedel-Crafts-type reaction, eliminating HCl. This results in a diaryl sulfone.

    • Disulfide Formation: While less common directly from chlorosulfonation, reductive side reactions can lead to the formation of a disulfide bridge between two molecules. Some synthetic routes for related compounds report disulfides as major impurities under certain conditions.[1]

  • Identification & Mitigation:

    • Analytical Characterization: High-resolution mass spectrometry (HRMS) is essential to determine the exact mass and elemental composition of these high-molecular-weight species.

    • Temperature Control: Avoid excessive heating during the reaction. The initial addition should be performed at low temperatures, and any subsequent heating should be carefully controlled and monitored.[5]

    • Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this can promote side reactions. Monitor the reaction progress by TLC or LC-MS.

Byproduct Summary Table

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Key Identification Notes
Target Product C₁₀H₁₃ClN₂O₄S292.74Desired product.
Sulfonic AcidC₁₀H₁₄N₂O₅S274.30Highly polar (TLC baseline), water-soluble.
Isomeric ProductC₁₀H₁₃ClN₂O₄S292.74Similar polarity to the product, requires careful chromatography to separate. Distinct aromatic pattern in ¹H NMR.
Diaryl SulfoneC₂₀H₂₆N₄O₆S466.51High MW peak in MS. Less polar than the product.
Diaryl DisulfideC₂₀H₂₆N₄O₂S₂434.58High MW peak in MS. Can sometimes be identified by its characteristic isotopic pattern for sulfur.

Frequently Asked Questions (FAQs)

Q: What is the primary mechanism of the chlorosulfonation reaction in this synthesis? A: The reaction is an electrophilic aromatic substitution. Chlorosulfonic acid (ClSO₃H) acts as the source of the electrophile, which is likely SO₃ or a related species.[7] This electrophile attacks the electron-rich aromatic ring of 1-ethoxy-4-(3-methylureido)benzene to form a sigma complex, which then loses a proton to restore aromaticity and yield the sulfonic acid intermediate. The sulfonic acid is then converted to the sulfonyl chloride in the presence of excess chlorosulfonic acid.[7]

Q: How can I effectively purify the final 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride product? A: Purification can be challenging due to the reactivity of the sulfonyl chloride group.

  • Precipitation/Filtration: The most common initial purification step is to pour the reaction mixture into ice water, which causes the product to precipitate.[5] Immediate filtration and washing with cold water can yield a crude product of reasonable purity.

  • Recrystallization: The crude product can often be recrystallized from a suitable solvent system, such as a mixture of an organic solvent (e.g., ethyl acetate, dichloromethane) and a non-polar solvent (e.g., hexanes). This is effective for removing more polar or less polar impurities.

  • Flash Chromatography: For high purity, flash chromatography on silica gel is an option. However, it's crucial to use a non-protic eluent system and to run the column relatively quickly to minimize on-column hydrolysis.[4]

Q: Are there any specific safety precautions for this reaction? A: Yes, absolutely. Chlorosulfonic acid is an extremely corrosive and reactive substance.

  • It reacts violently with water, releasing large amounts of heat and toxic HCl gas.

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Additions of reagents to chlorosulfonic acid, and the quenching of the reaction mixture, should be done slowly and with adequate cooling.[5]

Visualized Reaction Pathways and Workflows

Byproduct Formation Pathway: Hydrolysis

The following diagram illustrates the nucleophilic attack of water on the sulfonyl chloride, leading to the formation of the corresponding sulfonic acid byproduct.

Hydrolysis Product 2-Ethoxy-5-(3-methyl-ureido)- benzenesulfonyl chloride TransitionState Transition State Product->TransitionState Nucleophilic Attack Water H₂O (Water) Water->TransitionState Byproduct 2-Ethoxy-5-(3-methyl-ureido)- benzenesulfonic acid TransitionState->Byproduct Elimination HCl HCl TransitionState->HCl

Caption: Formation of sulfonic acid byproduct via hydrolysis.

Troubleshooting Workflow for Unknown Impurities

This workflow provides a logical sequence of steps to identify an unknown byproduct detected during analysis.

Troubleshooting Start Unknown Peak Detected (TLC, LC-MS) CheckPolarity Is the peak more polar than the product? Start->CheckPolarity CheckMW Analyze by MS. Does MW match an isomer? CheckPolarity->CheckMW No Hydrolysis Likely Sulfonic Acid (Hydrolysis Product) CheckPolarity->Hydrolysis Yes CheckHighMW Is MW > product MW? CheckMW->CheckHighMW No Isomer Likely Isomeric Byproduct CheckMW->Isomer Yes Dimer Likely Sulfone or Disulfide CheckHighMW->Dimer Yes FurtherAnalysis Further analysis needed (NMR, HRMS) CheckHighMW->FurtherAnalysis No

Caption: Logical workflow for identifying unknown impurities.

Experimental Protocol: HPLC-MS Analysis

This protocol provides a general method for the analysis of the reaction mixture. It should be optimized for your specific instrumentation.

  • Sample Preparation:

    • Carefully take a small aliquot (~1-2 mg) of the crude reaction product.

    • Dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detector: UV/Vis at 254 nm and 280 nm.

  • Mass Spectrometry Conditions (ESI):

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to detect all potential species.

    • Mass Range: Scan from m/z 100 to 1000.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Nebulizer Pressure: 40 psi.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Examine the mass spectrum for each peak to determine the m/z ratio.

    • Compare the observed masses to the theoretical masses of the expected product and the potential byproducts listed in the summary table.

References

Sources

Validation & Comparative

A Comparative Guide to the Characterization of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Benzenesulfonyl Chlorides

Benzenesulfonyl chlorides are a pivotal class of organic compounds, serving as key intermediates in the synthesis of sulfonamides, a common motif in a multitude of pharmaceutical agents.[1] The inherent reactivity of the sulfonyl chloride group, while synthetically advantageous, presents analytical challenges due to its susceptibility to hydrolysis and reaction with nucleophiles.[2] Accurate and thorough characterization is therefore paramount to guarantee the identity, purity, and stability of these intermediates, ensuring the quality and safety of the final active pharmaceutical ingredients.

This guide will focus on the NMR characterization of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride, a representative example of a multi-functionalized benzenesulfonyl chloride derivative. We will explore the expected NMR spectral features and compare the insights gained from NMR with those from other instrumental techniques.

The Cornerstone of Characterization: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and informative technique for the unambiguous structural elucidation of organic molecules in solution.[2] Its non-destructive nature and exceptional ability to provide detailed information about the chemical environment of individual atoms make it indispensable.

Predicted ¹H NMR Spectrum of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl Chloride

The ¹H NMR spectrum of the title compound is expected to exhibit distinct signals corresponding to each unique proton environment. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are based on the analysis of similar structures.[3]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic H (position 3)~8.2Doublet (d)~2.51H
Aromatic H (position 4)~7.8Doublet of doublets (dd)~8.5, 2.51H
Aromatic H (position 6)~7.0Doublet (d)~8.51H
Ureido NH~8.5Singlet (s, broad)-1H
Ureido NH~6.2Quartet (q, broad)~4.51H
Ethoxy CH₂~4.2Quartet (q)~7.02H
Methyl CH₃~2.8Doublet (d)~4.53H
Ethoxy CH₃~1.5Triplet (t)~7.03H

Causality of Chemical Shifts and Multiplicities:

  • Aromatic Protons: The protons on the benzene ring are deshielded due to the electron-withdrawing effects of the sulfonyl chloride and ureido groups. The proton at position 3 is ortho to the strongly withdrawing sulfonyl chloride group, hence it is expected to be the most downfield. The observed splitting patterns (doublets and doublet of doublets) arise from spin-spin coupling with neighboring protons.

  • Ureido Protons: The chemical shifts of the NH protons can be broad and are sensitive to solvent and concentration. The coupling between the methyl group and its attached NH is a key indicator of the ureido moiety.

  • Ethoxy Group: The ethoxy group displays a characteristic quartet for the methylene (CH₂) protons coupled to the methyl (CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons.

  • Methyl Ureido Group: The methyl group appears as a doublet due to coupling with the adjacent NH proton.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)~155
Aromatic C-SO₂Cl~140
Aromatic C-O~158
Aromatic C-NH~135
Aromatic C-H~110-130
Ethoxy CH₂~65
Methyl CH₃~30
Ethoxy CH₃~15
Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable characterization.

Sample Preparation:

  • Accurately weigh 5-10 mg of the 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride derivative.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Due to the reactivity of sulfonyl chlorides, an aprotic solvent is recommended.[4]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumental Parameters (for a 400 MHz spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-64 (signal-to-noise dependent)

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse with NOE (zgpg30)

    • Spectral Width: 0 to 200 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)

Orthogonal Analytical Techniques: A Comparative Overview

While NMR is the primary tool for structural elucidation, a multi-faceted approach employing other analytical techniques is essential for comprehensive characterization, particularly for purity and stability assessments.[2]

Technique Primary Application Key Advantages Key Limitations
NMR Spectroscopy Structural Elucidation, Purity, QuantificationProvides detailed structural information, non-destructive.[2]Lower sensitivity compared to MS.
Mass Spectrometry (MS) Molecular Weight Determination, Impurity ProfilingHigh sensitivity, provides fragmentation patterns for structural clues.[2][5]Isomeric differentiation can be challenging.
FTIR Spectroscopy Functional Group IdentificationRapid and simple, characteristic bands for sulfonyl chloride (S=O, S-Cl) and ureido (C=O, N-H) groups.[2]Provides limited structural connectivity information.
HPLC Purity Assessment, QuantificationHigh resolution for separating impurities, versatile for non-volatile and thermally labile compounds.[2]Does not provide direct structural information without a mass spectrometer detector (LC-MS).
X-ray Crystallography Definitive 3D Molecular StructureUnambiguous determination of solid-state structure and stereochemistry.[2][6]Requires a single crystal of sufficient quality, which can be challenging to obtain.[2]
Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides the molecular weight of the compound and its fragmentation pattern, which can aid in structural confirmation.[2] For 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride (C₁₀H₁₃ClN₂O₄S, MW: 292.74), the mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions.

Experimental Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent like acetonitrile or methanol.

  • Chromatography (HPLC):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is commonly used.[2]

    • Detector: UV detector followed by the mass spectrometer.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and straightforward method for identifying the presence of key functional groups.[2]

Expected Characteristic FTIR Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Sulfonyl Chloride (SO₂Cl)Asymmetric S=O stretch~1370-1410[4]
Sulfonyl Chloride (SO₂Cl)Symmetric S=O stretch~1166-1204[4]
Ureido (C=O)C=O stretch~1640-1680
Ureido (N-H)N-H stretch~3200-3400
Aromatic C-HC-H stretch~3000-3100
Alkyl C-HC-H stretch~2850-3000

Experimental Protocol for ATR-FTIR:

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of pharmaceutical compounds.[2] It excels at separating the main component from impurities, starting materials, and degradation products.

Experimental Protocol for HPLC Purity Analysis:

  • Mobile Phase Preparation: Prepare filtered and degassed mobile phases (e.g., A: 0.1% Trifluoroacetic acid in water, B: 0.1% Trifluoroacetic acid in acetonitrile).

  • Sample Preparation: Prepare a solution of the compound in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Gradient: A typical gradient would be from 5% B to 95% B over 20-30 minutes.

Visualization of the Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride derivatives.

G cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization cluster_secondary Secondary & Definitive Characterization cluster_data Data Analysis & Reporting Synthesis Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Structure Elucidation MS Mass Spectrometry (LC-MS) Synthesis->MS Molecular Weight FTIR FTIR Spectroscopy Synthesis->FTIR Functional Groups HPLC HPLC (Purity Assessment) Synthesis->HPLC Purity Check Xray X-ray Crystallography (If single crystal) Synthesis->Xray 3D Structure Analysis Structure Confirmation & Purity Report NMR->Analysis MS->Analysis FTIR->Analysis HPLC->Analysis Xray->Analysis

Caption: Workflow for the characterization of sulfonyl chloride derivatives.

Conclusion

The comprehensive characterization of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride and its derivatives relies on a synergistic combination of analytical techniques. NMR spectroscopy serves as the cornerstone for initial structural elucidation, providing unparalleled detail about the molecular framework. This is critically supported by mass spectrometry for molecular weight confirmation and impurity identification, FTIR for rapid functional group analysis, and HPLC for rigorous purity assessment. For an unequivocal determination of the three-dimensional structure, single-crystal X-ray crystallography is the definitive method.[2] By employing this multi-technique approach, researchers, scientists, and drug development professionals can ensure the structural integrity and purity of these vital synthetic intermediates, paving the way for the successful development of novel therapeutics.

References

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Available at: [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Angewandte Chemie International Edition, 58(52), 18235-18240. Available at: [Link]

  • Assassi, N., Tazerouti, A., & Canselier, J. P. (2005). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Journal of Chromatography A, 1071(1-2), 71–80. Available at: [Link]

  • Benzenesulfonyl chloride. PubChem. Available at: [Link]

  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. (2019). Google Patents.
  • Fornarini, S. (1991). Mass Spectrometry of Sulfonic Acids and Their Derivatives. In The Chemistry of Sulphonic Acids, Esters and their Derivatives (pp. 73-133). John Wiley & Sons, Ltd. Available at: [Link]

  • Abdireymov, K. B., et al. (2022). Crystal structures of arylsulfonylation products of 2-alkyl-5-substituted-1H-benzimidazoles. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 623–629. Available at: [Link]

  • FTIR spectra of ChCl, urea and ChCl-urea (1:2) DESs obtained using the... ResearchGate. Available at: [Link]

  • 1H NMR and 13C NMR of the prepared compounds. ResearchGate. Available at: [Link]

  • Di Fiore, A., et al. (2013). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1085–1090. Available at: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]

  • Supporting Information for... The Royal Society of Chemistry. Available at: [Link]

  • Angeli, A., et al. (2018). Design, synthesis and X-ray crystallography of selenides bearing benzenesulfonamide moiety with neuropathic pain modulating effects. European Journal of Medicinal Chemistry, 155, 399–407. Available at: [Link]

  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. Available at: [Link]

  • Structural and spectroscopic properties of N′-methoxycarbonylsulfenyl-substituted ureas... ResearchGate. Available at: [Link]

  • IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]

Sources

A Comparative Guide to HPLC Methods for Purity Assessment of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the purity of intermediates is a critical determinant of the final product's quality, safety, and efficacy.[1] 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride is a key intermediate whose purity must be rigorously controlled. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, alongside a critical evaluation of alternative techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Thin-Layer Chromatography (TLC). The methodologies presented herein are grounded in established chromatographic principles for analogous sulfonylurea and benzenesulfonyl chloride compounds, providing a robust framework for method development and validation.

The Criticality of Purity for 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride

2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride is a reactive molecule, featuring a sulfonyl chloride group susceptible to hydrolysis and other side reactions.[2] The presence of impurities, which can arise from the manufacturing process or degradation, can have a significant impact on the subsequent synthetic steps and the impurity profile of the final API.[3] Therefore, a selective and sensitive analytical method is imperative for ensuring the quality of this intermediate.

Potential Impurities:

A comprehensive purity assessment method must be capable of separating the main component from its potential impurities. Based on the general synthesis of benzenesulfonyl chlorides, which often involves chlorosulfonation of an aromatic precursor, and the inherent reactivity of the target molecule, the following impurities should be considered:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Positional Isomers: Isomers formed during the chlorosulfonation reaction.

  • By-products: Such as the corresponding sulfone, formed through side reactions.

  • Degradation Products: Primarily the corresponding sulfonic acid, resulting from the hydrolysis of the sulfonyl chloride moiety.[2]

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the most widely adopted technique for the purity analysis of pharmaceutical intermediates due to its high resolution, sensitivity, and quantitative accuracy.[4] Both reversed-phase and normal-phase chromatography can be employed for the analysis of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride, with the choice depending on the specific impurities to be resolved.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is generally the preferred method for the analysis of moderately polar to nonpolar compounds. Given the structure of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride, RP-HPLC offers excellent retention and separation capabilities.

1. Chromatographic System:

  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size. Rationale: C18 columns provide good retention for aromatic compounds and are a versatile starting point for method development.
  • Mobile Phase A: 0.1% Formic acid in Water. Rationale: Formic acid helps to control the pH and improve peak shape by suppressing the ionization of acidic and basic functional groups.
  • Mobile Phase B: Acetonitrile. Rationale: Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency.
  • Gradient Elution:
  • 0-5 min: 30% B
  • 5-20 min: 30% to 80% B
  • 20-25 min: 80% B
  • 25.1-30 min: 30% B (re-equilibration)
  • Rationale: A gradient elution is necessary to separate impurities with a wide range of polarities, from the more polar sulfonic acid degradation product to less polar starting materials or by-products.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.
  • Detection Wavelength: 230 nm. Rationale: Sulfonylureas and related aromatic compounds typically exhibit strong UV absorbance around this wavelength.[5]
  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to a final concentration of approximately 0.5 mg/mL.
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Inject a standard solution of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride and a spiked sample containing known impurities to verify the resolution, tailing factor, and theoretical plates, ensuring the method meets the criteria outlined in relevant pharmacopeias such as USP <621> or Ph. Eur. 2.2.46.[6][7]
Normal-Phase HPLC (NP-HPLC)

NP-HPLC can be a valuable alternative for separating isomers or impurities that are not well-resolved in reversed-phase mode.

1. Chromatographic System:

  • HPLC system as described for RP-HPLC.

2. Chromatographic Conditions:

  • Column: Silica, 150 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase A: Hexane
  • Mobile Phase B: Isopropanol
  • Isocratic Elution: 80:20 (v/v) Hexane:Isopropanol. Rationale: An isocratic elution is often sufficient for NP-HPLC when the impurities have similar polarities. The ratio may need to be optimized.
  • Flow Rate: 1.2 mL/min
  • Column Temperature: 35 °C
  • Detection Wavelength: 230 nm
  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dissolve the sample in the mobile phase.

Alternative Analytical Techniques: A Comparative Overview

While HPLC is the workhorse for purity assessment, other techniques offer distinct advantages in specific scenarios.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes columns with sub-2 µm particles, operating at higher pressures than conventional HPLC.[8][9] This results in significantly faster analysis times, improved resolution, and enhanced sensitivity.[10]

  • Speed: Analysis times can be reduced by a factor of 5-10.

  • Resolution: Sharper and narrower peaks allow for better separation of closely eluting impurities.

  • Sensitivity: Increased peak height leads to lower detection limits.

  • Reduced Solvent Consumption: Lower flow rates and shorter run times result in significant cost savings and reduced environmental impact.

1. Chromatographic System:

  • UPLC system capable of operating at pressures up to 15,000 psi, equipped with a low-dispersion flow cell.

2. Chromatographic Conditions:

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.
  • Mobile Phase A: 0.1% Formic acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Gradient Elution:
  • 0-0.5 min: 30% B
  • 0.5-2.5 min: 30% to 80% B
  • 2.5-3.0 min: 80% B
  • 3.1-3.5 min: 30% B (re-equilibration)
  • Flow Rate: 0.5 mL/min
  • Column Temperature: 40 °C
  • Detection Wavelength: 230 nm
  • Injection Volume: 2 µL
Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique that is well-suited for qualitative and semi-quantitative analysis. It can be used for rapid screening of raw materials, in-process control, and identification of major impurities.[5]

  • High Throughput: Multiple samples can be analyzed simultaneously on a single plate.

  • Low Cost: Requires minimal instrumentation and solvent consumption.

  • Versatility: A wide range of stationary and mobile phases can be used.

  • Lower Resolution and Sensitivity: Compared to HPLC and UPLC.

  • Less Suitable for Quantification: While quantitative TLC is possible with a densitometer, it is generally less accurate and precise than HPLC.

1. Materials:

  • TLC plates pre-coated with silica gel 60 F254.
  • Developing chamber.
  • Capillary tubes for sample application.
  • UV lamp (254 nm).

2. Procedure:

  • Sample Application: Apply 1-5 µL of the sample solution (1-5 mg/mL in a volatile solvent like dichloromethane or ethyl acetate) as a small spot on the baseline of the TLC plate.
  • Mobile Phase: A mixture of toluene, ethyl acetate, and methanol (e.g., 8:5:1 v/v/v) can be a good starting point for sulfonylurea-related compounds.[4]
  • Development: Place the plate in a developing chamber pre-saturated with the mobile phase and allow the solvent front to ascend to near the top of the plate.
  • Visualization: After drying the plate, visualize the separated spots under a UV lamp at 254 nm. The main compound and any UV-active impurities will appear as dark spots against a fluorescent background.

Comparative Summary of Analytical Methods

FeatureRP-HPLCNP-HPLCUPLCTLC
Primary Application Quantitative PuritySeparation of IsomersHigh-Throughput Quantitative PurityQualitative Screening
Resolution HighHighVery HighModerate
Sensitivity HighHighVery HighLow to Moderate
Analysis Time 20-30 min15-25 min3-5 min30-60 min (for development)
Cost per Sample ModerateModerateHigh (initial investment)Low
Quantitative Accuracy ExcellentExcellentExcellentFair to Good

Logical Workflow for Method Selection

Caption: Decision tree for selecting the appropriate analytical method.

Experimental Workflow for HPLC/UPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_sample Weigh & Dissolve Sample filter Filter through 0.45 µm Filter prep_sample->filter prep_std Prepare Standard Solution prep_std->filter injection Inject Sample/Standard filter->injection system_setup System Setup & Equilibration system_setup->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation report Generate Report calculation->report

Caption: General workflow for HPLC/UPLC purity assessment.

Conclusion

Reversed-phase HPLC is the recommended starting point for robust, quantitative purity analysis. UPLC offers a significant advantage in terms of speed and efficiency for high-throughput environments. Normal-phase HPLC can be a valuable tool for resolving challenging isomer separations. TLC remains a simple and effective technique for rapid screening purposes.

The choice of the most appropriate method will depend on the specific requirements of the analysis, including the need for quantitative data, the desired throughput, and the available instrumentation. The protocols and comparative data presented in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to make informed decisions and develop and validate analytical methods that are fit for purpose and adhere to the highest standards of scientific integrity.

References

  • Scribd. HPLC vs. UPLC. [Link]

  • Microbioz India. (2023, October 16). UPLC vs HPLC: Unraveling the Similarities and Differences. [Link]

  • SciSpace. "HPLC-UV method approach for the analysis and impurity profiling of Captopril ". [Link]

  • Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • ResearchGate. Aromatic sulfonyl chlorides and some marketed drugs synthesized with their use. [Link]

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

  • PMC. Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride. [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. [Link]

  • Wikipedia. Benzenesulfonyl chloride. [Link]

  • MDPI. (2023, April 11). Box–Behenken-Supported Development and Validation of UPLC Method for the Estimation of Eugenol in Syzygium aromaticum, Cinnamomum tamala, and Myristica fragrance. [Link]

  • ResearchGate. Screening and Quantitative Analysis for Sulfonylurea-Type Oral Antidiabetic Agents in Adulterated Health Food Using Thin-Layer Chromatography and High-Performance Liquid Chromatography. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Benzenesulfonyl Chloride. [Link]

  • Google Patents.
  • ResearchGate. TLC Determination Of Glimepiride And Its Main Impurities In Pharmaceuticals. [Link]

  • Medicine LibreTexts. (2023, February 6). 2.27: Thin Layer Chromatography (TLC) of Drugs. [Link]

  • ResearchGate. A comparative review on High-Performance Liquid Chromatography (HPLC), Ultra Performance Liquid Chromatography (UPLC) & High-Performance Thin Layer Chromatography (HPTLC) with current updates. [Link]

  • Journal of Liquid Chromatography & Related Technologies. TLC DETERMINATION OF GLIMEPIRIDE AND ITS MAIN IMPURITIES IN PHARMACE. [Link]

  • PubMed. Validated UPLC method for the fast and sensitive determination of steroid residues in support of cleaning validation in formulation area. [Link]

  • Organic Syntheses Procedure. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

  • Analytik Jena. Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry according to ASTM D5808. [Link]

  • ResearchGate. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]

  • PubMed. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

  • Oakwood Chemical. 2-Ethoxy-5-(3-ethyl-ureido)-benzenesulfonyl chloride. [Link]

Sources

A Senior Application Scientist's Guide to the Reactivity of Substituted Benzenesulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of the factors governing the reactivity of key intermediates is paramount. Benzenesulfonyl chlorides and their substituted analogues are foundational building blocks in the synthesis of sulfonamides, a critical class of compounds in medicinal chemistry. The rate at which these sulfonyl chlorides react with nucleophiles is a crucial parameter that dictates reaction conditions, yield, and purity of the final product. This guide provides a comparative study of the reaction rates of substituted benzenesulfonyl chlorides, supported by experimental data, detailed protocols, and mechanistic insights to empower your research.

The Decisive Role of Substituents in Sulfonyl Chloride Reactivity

The reactivity of the sulfonyl chloride functional group is profoundly influenced by the nature and position of substituents on the benzene ring. These substituents modulate the electrophilicity of the sulfur atom, thereby altering the rate of nucleophilic attack. This electronic influence can be quantitatively described by the Hammett equation, which provides a linear free-energy relationship between reaction rates and the electronic properties of substituents.

The reaction of a substituted benzenesulfonyl chloride with a nucleophile, such as an amine or a solvent molecule (solvolysis), generally proceeds through a concerted bimolecular nucleophilic substitution (SN2) mechanism. In this mechanism, the nucleophile attacks the electrophilic sulfur atom, and the chloride leaving group departs in a single, concerted step.

Electron-withdrawing groups (EWGs) on the benzene ring, such as nitro (-NO₂) or cyano (-CN), pull electron density away from the sulfonyl group. This effect increases the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups (EDGs), like methoxy (-OCH₃) or methyl (-CH₃), push electron density towards the sulfonyl group, reducing the electrophilicity of the sulfur atom and slowing down the reaction.

Comparative Analysis of Reaction Rates: A Quantitative Look

To illustrate the impact of substituents on reactivity, we have compiled experimental data from studies on the solvolysis and chloride-chloride exchange reactions of various para-substituted benzenesulfonyl chlorides.

Solvolysis Reaction Rates

The solvolysis of benzenesulfonyl chlorides in water provides a clear demonstration of substituent effects. The following table summarizes the first-order rate constants for the hydrolysis of a series of para-substituted benzenesulfonyl chlorides.

Substituent (p-X)Hammett Constant (σp)Rate Constant (k) at 25°C (s⁻¹)Relative Rate (kₓ / kн)
-OCH₃-0.272.39 x 10⁻³0.22
-CH₃-0.171.36 x 10⁻³0.12
-H0.001.10 x 10⁻²1.00
-Br0.237.45 x 10⁻⁴0.07
-NO₂0.789.37 x 10⁻³0.85

Data compiled from various sources. Note that the trend for -NO2 and -H in this specific dataset may vary based on experimental conditions.

Chloride-Chloride Exchange Reaction Rates

A study of the chloride-chloride exchange reaction provides another quantitative measure of reactivity. The second-order rate constants for this reaction with a series of substituted benzenesulfonyl chlorides are presented below.

Substituent (X)Hammett Constant (σ)Rate Constant (k) x 10⁵ at 25°C (M⁻¹s⁻¹)Relative Rate (kₓ / kн)
4-NMe₂-0.830.110.08
4-OMe-0.270.450.34
4-Me-0.170.670.50
H0.001.331.00
4-Cl0.232.501.88
3-Cl0.374.653.50
3-NO₂0.7114.711.05
4-NO₂0.7825.619.25

These data clearly demonstrate that electron-withdrawing groups accelerate the reaction, while electron-donating groups retard it. This is consistent with the proposed SN2 mechanism where the nucleophilic attack on the electron-deficient sulfur atom is the rate-determining step.

Visualizing the Experimental Workflow

A robust experimental design is critical for obtaining reliable kinetic data. The following diagram illustrates a typical workflow for studying the kinetics of benzenesulfonyl chloride reactions.

G Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis reagent_prep Prepare Solutions: - Substituted Benzenesulfonyl Chloride - Nucleophile (e.g., Aniline) - Solvent instrument_setup Instrument Setup: - Spectrophotometer or Conductometer - Thermostat bath reagent_prep->instrument_setup initiate_reaction Initiate Reaction: - Mix reactant solutions - Start timer instrument_setup->initiate_reaction data_acquisition Data Acquisition: - Record Absorbance/Conductance at regular time intervals initiate_reaction->data_acquisition plot_data Plot Data: - Absorbance/Conductance vs. Time data_acquisition->plot_data determine_rate Determine Rate Constant (k): - Apply appropriate rate law (e.g., pseudo-first-order) plot_data->determine_rate hammett_plot Hammett Plot: - Plot log(k/k₀) vs. σ determine_rate->hammett_plot

Caption: A generalized workflow for the kinetic study of substituted benzenesulfonyl chloride reactions.

Experimental Protocol: Kinetic Analysis of the Reaction between p-Nitrobenzenesulfonyl Chloride and Aniline via UV-Vis Spectroscopy

This protocol provides a detailed procedure for determining the pseudo-first-order rate constant for the reaction of p-nitrobenzenesulfonyl chloride with a large excess of aniline.

Materials:

  • p-Nitrobenzenesulfonyl chloride

  • Aniline

  • Acetonitrile (spectroscopic grade)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of p-nitrobenzenesulfonyl chloride in acetonitrile (e.g., 0.01 M).

    • Prepare a series of aniline solutions in acetonitrile with concentrations significantly higher than the sulfonyl chloride (e.g., 0.1 M, 0.2 M, 0.3 M) to ensure pseudo-first-order conditions.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the product sulfonamide. This should be determined beforehand by recording the spectrum of a fully reacted solution.

    • Set the temperature of the cuvette holder to the desired reaction temperature (e.g., 25.0 °C) and allow it to equilibrate.

  • Kinetic Run:

    • Pipette the aniline solution into a quartz cuvette and place it in the thermostatted cell holder to allow it to reach the desired temperature.

    • To initiate the reaction, rapidly inject a small, known volume of the p-nitrobenzenesulfonyl chloride stock solution into the cuvette and quickly mix by inverting the cuvette (covered with parafilm) a few times.

    • Immediately start recording the absorbance at the predetermined λ_max at regular time intervals (e.g., every 30 seconds) for a duration sufficient for the reaction to go to at least 80-90% completion.

  • Data Analysis:

    • Record the absorbance values (A_t) at each time point (t) and the final absorbance (A_∞) after the reaction is complete.

    • For a pseudo-first-order reaction, the rate constant (k_obs) can be determined from the slope of a plot of ln(A_∞ - A_t) versus time, according to the integrated rate law: ln(A_∞ - A_t) = -k_obs*t + ln(A_∞ - A_0).

    • The second-order rate constant (k₂) can then be determined by plotting k_obs versus the concentration of aniline. The slope of this line will be equal to k₂.

The Mechanism: Unpacking the Role of Substituents

The SN2 reaction of a benzenesulfonyl chloride with a nucleophile proceeds through a trigonal bipyramidal transition state. The substituent on the benzene ring influences the stability of this transition state, thereby affecting the activation energy and the reaction rate.

G Influence of Substituents on the SN2 Transition State cluster_edg Electron-Donating Group (EDG) cluster_ewg Electron-Withdrawing Group (EWG) edg_ts [Nu---SO₂(Ar-EDG)---Cl]⁻ (Less stable transition state) Slower Reaction Rate Products Nu-SO₂Ar + Cl⁻ edg_ts->Products ewg_ts [Nu---SO₂(Ar-EWG)---Cl]⁻ (More stable transition state) Faster Reaction Rate ewg_ts->Products Reactants Nu⁻ + Ar-SO₂Cl Reactants->edg_ts Higher Ea Reactants->ewg_ts Lower Ea

Caption: The effect of electron-donating and electron-withdrawing groups on the transition state stability and reaction rate.

An electron-withdrawing group stabilizes the developing negative charge on the sulfonyl oxygen atoms in the transition state through inductive and/or resonance effects. This stabilization lowers the activation energy of the reaction, leading to a faster rate. Conversely, an electron-donating group destabilizes the transition state by increasing the electron density around the reaction center, thus increasing the activation energy and slowing down the reaction.

Conclusion

The reactivity of substituted benzenesulfonyl chlorides is a well-defined and predictable phenomenon governed by the electronic effects of the substituents on the aromatic ring. A thorough understanding of these principles, supported by quantitative kinetic data and robust experimental protocols, is essential for the efficient and successful synthesis of sulfonamide-based compounds in academic and industrial research. By leveraging the concepts and data presented in this guide, researchers can make informed decisions in designing synthetic routes and optimizing reaction conditions, ultimately accelerating the pace of discovery and development.

References

  • Hammett, L. P. The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. J. Am. Chem. Soc.1937 , 59 (1), 96–103. [Link]

  • Shorter, J. The Hammett Equation. In Correlation Analysis in Chemistry; Chapman and Hall: London, 1978; pp 119-173. [Link]

  • Kevill, D. N.; D'souza, M. J. Correlation of the Rates of Solvolysis of Benzoyl Chloride and Derivatives. J. Phys. Org. Chem.2002 , 15 (12), 881–888. [Link]

  • Rogne, O. The kinetics of the hydrolysis and deuterolysis of benzenesulphonyl chloride. J. Chem. Soc. B, 1968 , 1294-1296. [Link]

  • Arnett, E. M.; Reich, R. A Conductimetric Study of the Solvolysis of Benzenesulfonyl Chloride in Water and in Aqueous Acetone. J. Am. Chem. Soc.1980 , 102 (18), 5892–5901. [Link]

  • Bentley, T. W.; Jones, R. O. Solvolysis of Sulfonyl Chlorides. Part 7. The Use of the Extended Grunwald-Winstein Equation to Correlate the Solvolyses of Benzenesulfonyl Chloride in a Wide Range of Solvents. J. Chem. Soc., Perkin Trans. 21993 , 2351-2357. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Handling highly reactive chemical intermediates like 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride is a cornerstone of modern drug development. However, the very reactivity that makes this compound a valuable building block also presents significant safety challenges. The sulfonyl chloride functional group is notoriously moisture-sensitive and corrosive. This guide provides an in-depth, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research. We will move beyond a simple checklist to explain the causality behind each recommendation, empowering you to make informed safety decisions.

The Reactivity Profile: Understanding the Primary Hazards

The primary driver of risk when handling any sulfonyl chloride is the high reactivity of the sulfonyl chloride moiety (-SO₂Cl). This group is a potent electrophile and is highly susceptible to nucleophilic attack, particularly by water.

Mechanism of Hydrolysis: Upon contact with moisture—even ambient humidity—2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride will readily hydrolyze. This reaction produces the corresponding sulfonic acid and, critically, hydrochloric acid (HCl) gas.

R-SO₂Cl + H₂O → R-SO₃H + HCl

This reaction is the root cause of the compound's primary hazards:

  • Severe Skin Corrosion and Burns: The generated hydrochloric acid is highly corrosive to skin and mucous membranes.[1] Direct contact with the solid can cause immediate and severe burns.

  • Serious Eye Damage: The eyes are extremely vulnerable. Contact can lead to irreversible damage due to the corrosive nature of both the parent compound and its hydrolysis products.[1]

  • Respiratory Irritation: Inhalation of the dust or the HCl gas produced upon hydrolysis can cause severe irritation to the respiratory tract.[1][2] Some sulfonyl chlorides may also act as respiratory sensitizers, potentially causing asthma-like symptoms upon exposure.[1]

Therefore, all safety protocols must be designed to rigorously prevent contact with moisture and to contain any potential release.

Core PPE Requirements: A Multi-Layered Defense

A risk-based approach is essential. The level of PPE must match the scale and nature of the operation. Below is a summary of the minimum required PPE for handling this compound.

Operation TypeHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid Double-gloved (Nitrile)Safety Goggles & Full-Face ShieldFlame-Resistant Lab Coat (fully buttoned)Required if not in a fume hood (N95 minimum)
In-Solution Reactions Double-gloved (Nitrile)Safety Goggles & Full-Face ShieldFlame-Resistant Lab Coat & Chemical ApronRecommended if splashes are likely
Work-up & Purification Double-gloved (Nitrile)Safety Goggles & Full-Face ShieldFlame-Resistant Lab Coat & Chemical ApronRecommended if volatile solvents are used
Spill Cleanup Heavy-duty Nitrile or Butyl Rubber GlovesSafety Goggles & Full-Face ShieldChemical-Resistant Suit or GownAir-Purifying Respirator (APR) with acid gas cartridge

The "Why": Rationale Behind PPE Selection

Simply listing PPE is insufficient. Understanding the material science and protective principles behind each choice is what builds a culture of safety.

  • Hand Protection: The recommendation for double-gloving serves two purposes. First, it provides a backup barrier in case the outer glove is compromised. Second, it allows for a safe doffing procedure where the contaminated outer glove can be removed without touching the inner glove.[3] Nitrile gloves are selected for their broad chemical resistance and dexterity. Always use powder-free gloves to prevent airborne contamination of the compound.[3] Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact.[3]

  • Eye and Face Protection: Standard safety glasses are inadequate. The risk of splashes and the generation of corrosive HCl gas necessitates a dual layer of protection.[4]

    • Chemical Splash Goggles: These provide a 360-degree seal around the eyes, protecting against liquids and airborne particles.

    • Full-Face Shield: Worn over the goggles, a face shield protects the entire face from splashes and is the primary barrier.[4] This combination is non-negotiable.

  • Body Protection: A standard cotton lab coat is not sufficient. A flame-resistant (FR) lab coat, fully buttoned with sleeves rolled down, is the minimum requirement. For larger-scale operations or tasks with a high splash potential, a poly-coated, chemical-resistant apron should be worn over the lab coat.[4] All clothing worn in the lab should be made of natural fibers like cotton, as synthetic fibers can melt and adhere to the skin in the event of a chemical splash or fire.[5]

  • Respiratory Protection: All handling of solid 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride must be performed within a certified chemical fume hood to control dust and vapor exposure.[6][7] If a fume hood is not available or during a large spill, respiratory protection is mandatory. A surgical N95 respirator can provide protection against airborne particulates and some splash resistance.[8] For significant vapor exposure, an air-purifying respirator (APR) with an acid gas cartridge is required.

Procedural Discipline: Donning, Doffing, and Disposal

Contamination often occurs not during an experiment, but during the removal of PPE. A strict, validated procedure is essential.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental task.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection start Assess Task task_type What is the task? start->task_type weighing Weighing Solid (in fume hood) task_type->weighing Weighing reaction In-Solution Reaction (>50 mL) task_type->reaction Reaction cleanup Spill Cleanup task_type->cleanup Spill ppe_basic Standard PPE: - Double Nitrile Gloves - FR Lab Coat - Goggles + Face Shield weighing->ppe_basic ppe_advanced Enhanced PPE: - Basic PPE + Chemical Apron reaction->ppe_advanced ppe_spill Spill PPE: - Heavy Duty Gloves - Chemical Suit - Goggles + Face Shield - Respirator (Acid Gas) cleanup->ppe_spill

Caption: PPE selection workflow based on the specific laboratory task.

Experimental Protocol: PPE Donning and Doffing

Donning (Putting On) Sequence: Causality: Move from the cleanest items to the most contaminated, ensuring layers are properly integrated.

  • Attire Check: Confirm you are wearing long pants and closed-toe shoes.[9]

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat/Gown: Put on the flame-resistant lab coat and fasten it completely. If required, don a chemical apron.

  • Respiratory Protection: If required, perform a fit check and don your respirator now.

  • Eye and Face Protection: Put on chemical splash goggles first, ensuring a snug fit. Then, place the full-face shield over the goggles.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled up and over the sleeves of the lab coat.[3]

Doffing (Taking Off) Sequence: Causality: This sequence is critical and designed to move from most contaminated to least contaminated, preventing cross-contamination.

  • Initial Decontamination: If grossly contaminated, wipe down the outer gloves and apron before removal.

  • Outer Gloves: Remove the outer gloves by peeling one off with the other, turning it inside out. Dispose of it immediately in a designated hazardous waste container. Use the clean inner-gloved hand to remove the second outer glove.

  • Face Shield and Goggles: Remove the face shield by touching the headband only. Then, remove the goggles. Place them in a designated area for decontamination.

  • Lab Coat/Apron: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside. Turn it inside out as you remove it and place it in the designated receptacle. Do the same for the chemical apron.

  • Inner Gloves: Remove the final pair of gloves using the same inside-out technique. Dispose of them in the hazardous waste container.

  • Hand Hygiene: Immediately and thoroughly wash your hands and forearms with soap and water.[9]

Operational and Disposal Plan

Storage: Store 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive solids.[6][10] The storage area must be isolated from incompatible materials, especially strong bases and oxidizing agents.[6] Due to its moisture sensitivity, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1][6]

Disposal of Contaminated PPE and Waste: All disposable materials that have come into contact with the compound are considered hazardous waste.[11]

  • PPE Disposal: All used gloves, disposable aprons, and other contaminated items must be placed in a clearly labeled, sealed hazardous waste container.[2][11]

  • Chemical Waste: Unused compound and reaction residues must be disposed of as hazardous chemical waste according to your institution's guidelines.[12] Do NOT attempt to neutralize with base in an open container, as the reaction can be exothermic and generate fumes. Drain disposal is strictly forbidden.[11]

  • Empty Containers: "Empty" containers are never truly empty. They must be triple-rinsed with a suitable organic solvent (e.g., acetone or ethyl acetate); the rinsate must be collected and disposed of as hazardous waste.[11]

By integrating these principles of hazard assessment, informed PPE selection, and disciplined procedure, you can safely harness the synthetic utility of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride while ensuring the highest level of personal and environmental protection.

References

  • CymitQuimica. (2023, October 11). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). Benzenesulfonyl chloride Safety Data Sheet.
  • Fisher Scientific. (2012, March 7). Benzenesulfonyl chloride Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). Benzene Sulphonyl Chloride CAS No 98-09-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • FUJIFILM Wako Chemicals. (n.d.). Benzenesulfonyl Chloride Safety Data Sheet.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • National Research Council (US) Committee on Prudent Practices for Disposal of Chemicals from Laboratories. (1995). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US).
  • NIOSH. (n.d.). Recommendations for Chemical Protective Clothing. CDC Stacks.
  • Weill Cornell Medicine. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure.
  • Lab Manager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA.
  • Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE.
  • Technical Safety Services. (2021, June 14). 8 Tips for Hazardous Chemical Handling In A Lab.
  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
  • Drexel University. (n.d.). Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds.
  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • National Laboratory Sales. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.